The table below summarizes the core chemical and physical characteristics of Benastatin A.
| Property | Description |
|---|---|
| Molecular Formula | C₃₀H₂₈O₇ [1] [2] [3] |
| Molecular Weight | 500.55 g/mol [1] [3] |
| CAS Number | 138968-85-1 [1] [3] |
| IUPAC Name | 1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid [2] [3] |
| Appearance | Solid (at room temperature) [3] |
| Storage | Powder should be stored at -20°C; in solvent at -80°C [3] |
This compound is a classic example of an aromatic type II polyketide. Its biosynthesis in Streptomyces involves a series of enzymatic steps to assemble and modify its complex structure [4]. The pathway can be summarized as follows:
Key features of the biosynthesis include:
This compound exhibits a range of potent biological activities by targeting specific cellular processes, as detailed in the table below.
| Activity | Mechanism & Molecular Target | Experimental Data |
|---|---|---|
| GST Inhibition | Potent inhibitor of Glutathione S-Transferase (GST); induces oxidative stress & apoptosis [1] [4] [3]. | Ki = 5 µM (rat liver GST) [1]. |
| Antimicrobial | Active against Gram-positive bacteria, incl. methicillin-resistant S. aureus (MRSA) [1] [4]. | MIC = 3.12 µg/mL (vs. MRSA) [1]. |
| Anticancer | Induces apoptosis & cell cycle arrest [1] [4]. | G1/G0 phase arrest at 16 µM; apoptosis at 20 µM (Colon 26 cancer cells) [1]. |
| Other Targets | Also identified as an inhibitor of queuine tRNA-ribosyltransferase (QTRT1) [7]. | In early-stage discovery [7]. |
For researchers working with this compound, here are some key experimental considerations.
This compound serves as a promising lead compound and a valuable tool for research. Its role as a GST inhibitor makes it useful for studying oxidative stress pathways and overcoming drug resistance in cancer cells [1] [3]. The compound's potent activity against MRSA highlights its potential for developing new antibiotics to address antimicrobial resistance (AMR) [1] [4]. Furthermore, engineering the benastatin biosynthetic pathway enables the production of novel analogues with altered ring systems and side chains, expanding the chemical space for drug discovery [6] [4].
Benastatin A, together with its close analog Benastatin B, was first reported in 1992 from the fermentation broth of Streptomyces sp. MI384-DF12 [1] [2]. The table below summarizes their core characteristics and biological activities.
| Property / Activity | This compound | Benastatin B |
|---|---|---|
| Molecular Formula | C₃₀H₂₈O₇ [1] | C₃₀H₃₀O₇ [1] |
| Source Organism | Streptomyces sp. MI384-DF12 [1] | Streptomyces sp. MI384-DF12 [1] |
| Primary Target | Glutathione S-transferase (GST) [1] | Glutathione S-transferase (GST) [1] |
| Inhibition Constant (Ki) | 5.0 × 10⁻⁶ M [1] | 3.7 × 10⁻⁶ M [1] |
| Mode of Inhibition | Competitive with substrate 3,4-dichloronitrobenzene [1] | Competitive with substrate 3,4-dichloronitrobenzene [1] |
| Antibacterial Activity (MIC vs. MRSA) | ~3.1 μg/mL [3] | ~3.1 μg/mL [3] |
| Cytotoxic Activity | Induces apoptosis; shows antiproliferative effects [4] | Information not available in search results |
The structure of this compound was determined to be 8,13-dihydro-1,7,9,11-tetrahydroxy-13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid through X-ray crystallography [2]. This structure features a complex, bent pentacyclic ring system characteristic of pentangular polyphenols [3] [4].
This compound is biosynthesized by a Type II Polyketide Synthase (PKS) system in a process that involves these key steps:
The following diagram illustrates the core this compound biosynthetic pathway and key engineering strategy:
This compound biosynthetic pathway and engineering approach for novel derivatives
Pathway engineering demonstrates that inactivating the benQ gene leads to incorporation of alternative starter units from the fatty acid pool, generating novel benastatin derivatives with altered bioactivity profiles, some showing comparable antiproliferative effects with lower cytotoxicity [4].
Here are the methodologies for two foundational experiments in benastatin research.
This method established the polyketide origin of this compound [5].
This protocol is used to confirm the function of the biosynthetic gene cluster and produce novel derivatives [4].
This compound represents a compelling natural product scaffold for drug discovery due to its:
Future research will likely focus on further elucidating its mechanism of action in cancer cells, employing advanced pathway engineering to create more targeted derivatives, and exploring its potential in combination therapies.
The benastatins represent a significant class of pentangular polyphenols within the aromatic type II polyketide family, originally isolated from various Streptomyces species. These compounds have attracted considerable scientific interest due to their potent biological activities, including inhibition of glutathione-S-transferase (GST) and induction of apoptosis, making them promising candidates for anticancer drug development [1]. Benastatin A, the principal compound in this class, features a characteristic 6/6/6/6/6-fused ring system with a unique geminal dimethylation on the B-ring, distinguishing it structurally from other polyketide natural products [1]. The extended pentangular framework of benastatins is biosynthesized through a type II polyketide synthase (PKS) system that employs a rare hexanoate starter unit, setting the stage for intriguing biochemical transformations and engineering possibilities [2] [3].
The cloning and characterization of the complete benastatin biosynthetic gene cluster (ben cluster) has provided fundamental insights into the molecular logic underlying the assembly of complex polyphenolic compounds in actinomycetes [2]. This cluster represents an excellent model system for exploring the biosynthetic principles of angular pentangular polyketides and developing metabolic engineering strategies to generate novel analogues with improved pharmacological properties. The following technical analysis comprehensively examines the genetic organization, enzymatic functions, experimental validation approaches, and engineering opportunities within the benastatin biosynthetic pathway, providing researchers with a foundation for further investigation and manipulation of this pharmaceutically relevant pathway.
The benastatin biosynthetic gene cluster (BGC0000204) originates from Streptomyces sp. A2991200 and spans a 17,480 base pair genomic region, as cataloged in the MIBiG (Minimum Information about a Biosynthetic Gene cluster) repository [4]. This cluster was initially cloned and sequenced in 2007, with its identity unequivocally confirmed through deletion of flanking regions and successful heterologous expression in S. albus and S. lividans [2] [5]. The essential coding region for benastatin production was narrowed down to approximately 17 kb through excision of non-essential flanking regions, highlighting the compact yet complete nature of this biosynthetic machinery [3].
The ben cluster is classified as a type II polyketide synthase system and is noted to produce multiple related compounds including this compound, benastatin B, BE-43767, and TAN1532B [4]. According to MIBiG annotations, the cluster status is currently marked as "active" with "questionable" quality, indicating that while the cluster is functional, some aspects of its annotation may require further verification [4]. The completeness is designated as "complete," suggesting that all necessary components for benastatin production are present within the defined region.
The ben cluster contains 14 probable structural genes along with three regulatory and resistance genes, systematically organized for coordinated polyketide assembly and tailoring [3]. The table below summarizes the key genes, their products, and experimentally verified functions:
Table: Comprehensive Gene Composition of Benastatin Biosynthetic Cluster
| Gene | Position (nt) | Product | Function | Experimental Evidence |
|---|---|---|---|---|
| benG | 4243-4698 (+) | BenG protein | Unknown | Sequence homology |
| benF | 4867-6045 (-) | C-dimethyltransferase | Geminal bis-methylation at C-8 | Knock-out validation [3] |
| benE | 6112-6432 (+) | BenE protein | Unknown | Sequence homology |
| benD | 6432-6875 (+) | BenD protein | Unknown | Sequence homology |
| benA | 6865-8136 (+) | BenA protein | Minimal PKS component (KSα) | Sequence homology |
| benB | 8133-9362 (+) | BenB protein | Minimal PKS component (CLF) | Sequence homology |
| benC | 9436-9696 (+) | BenC protein | Unknown | Sequence homology |
| benH | 9698-10537 (+) | BenH protein | Unknown | Sequence homology |
| benJ | 10531-10878 (+) | BenJ protein | Unknown | Sequence homology |
| benR | 11178-13148 (+) | BenR protein | Regulatory function | Sequence homology |
| benL | 13292-14041 (-) | C-19 ketoreductase | Regioselective C-19 reduction | Knock-out validation [3] |
| benQ | 14179-15189 (-) | FabH-like KSIII | Starter unit selection and provision | Knock-out & complementation [2] [3] |
The minimal PKS components (BenA and BenB) are responsible for the core polyketide chain assembly, while accessory enzymes such as BenF and BenL introduce specific structural modifications that define the benastatin scaffold [3]. The KSIII enzyme BenQ plays a particularly crucial role in pathway initiation by selecting and providing the rare hexanoate starter unit, as demonstrated through inactivation and complementation experiments [2]. This gene organization follows the operational logic typical of type II PKS systems, with core catalytic components flanked by tailoring enzymes and regulatory elements that ensure proper expression and coordination of the biosynthetic process.
The benastatin biosynthesis pathway initiates with a distinctive starter unit selection process mediated by the ketosynthase III (KSIII) component BenQ, which is functionally similar to FabH in fatty acid biosynthesis [3] [6]. Unlike most type II PKS systems that utilize acetate starter units, BenQ specifically selects and activates hexanoate as the primer for polyketide chain assembly, resulting in the characteristic pentyl side chain at C-3 of the mature benastatin molecule [3]. This rare starter unit choice represents a significant deviation from conventional polyketide initiation and contributes to the structural uniqueness of benastatins.
Experimental evidence firmly establishes BenQ's essential role in pathway initiation. Gene inactivation studies demonstrated that in the absence of functional BenQ, the benastatin PKS can utilize alternative straight and branched-chain fatty acid synthase primers from the cellular pool, leading to the production of novel penta- and hexacyclic benastatin derivatives [2] [3]. The function of BenQ as a bona fide KAS III was further confirmed through site-directed mutagenesis of the active site cysteine (Cys-His-Asn catalytic triad), which abolished its ability to initiate benastatin biosynthesis with the native hexanoate starter [6]. This starter unit flexibility provides valuable opportunities for metabolic engineering to generate structural diversity.
Following initiation with hexanoate, the minimal PKS complex (comprising BenA as KSα and BenB as chain length factor) catalyzes the extension of the polyketide backbone through successive decarboxylative Claisen condensations with malonyl-CoA extender units [1]. Based on feeding studies with isotopic labels, the benastatin core is derived from fourteen acetate units condensed in the characteristic "head-to-tail" fashion of typical polyketide biosynthesis [7]. The fully extended polyketide chain then undergoes regioselective cyclization to form the angular pentacyclic ring system characteristic of benastatins.
The chain length determination in benastatin biosynthesis appears to be influenced by the size of the starter unit, as evidenced by engineering studies. When the PKS utilizes shorter straight-chain starters (e.g., butyrate) in the absence of BenQ, the length of the polyketide backbone is unexpectedly increased, resulting in the formation of an extended hexacyclic ring system reminiscent of intermediates in the griseorhodin and fredericamycin pathways [2] [5]. This fascinating observation provides strong support for the hypothesis that the number of chain elongations is dependent on the total size of the polyketide chain that can be accommodated in the PKS enzyme cavity [2].
After formation of the polycyclic core structure, several enzyme-mediated tailoring reactions complete the biosynthesis of mature benastatins. Two key tailoring steps have been experimentally characterized:
Geminal dimethylation: The C-methyltransferase BenF catalyzes the unique geminal bis-methylation at C-8 of the intermediate polyketide scaffold [3]. This modification was confirmed through gene inactivation, which resulted in the production of non-methylated analogues, establishing BenF's role in introducing this distinctive structural feature.
Regioselective reduction: The ketoreductase BenL performs regioselective reduction at the C-19 position [3]. Knock-out experiments demonstrated that BenL is essential for the proper formation of the benastatin oxidation pattern, with its absence leading to altered redox states in the final products.
Additional tailoring enzymes, including oxygenases and possibly glycosyltransferases, are likely responsible for introducing the various oxygen functionalities and completing the biosynthesis, though their specific roles require further experimental characterization [4] [1]. The coordinated action of these tailoring enzymes ensures the proper structural maturation of benastatins into their biologically active forms.
Diagram: Benastatin Biosynthetic Pathway and Key Enzymatic Steps
The identity and functionality of the ben gene cluster were unequivocally established through systematic genetic manipulation and heterologous expression strategies. The initial proof of cluster identity involved cloning the entire putative ben locus and expressing it in two heterologous hosts: Streptomyces lividans and Streptomyces albus [2] [5]. Both hosts successfully produced benastatins upon introduction of the cluster, confirming that all necessary genetic elements for complete biosynthesis were present in the cloned region.
Deletion analysis was employed to narrow down the essential coding region to approximately 17 kb by removing non-essential flanking sequences [3]. This streamlined cluster maintained full biosynthetic capability while facilitating further genetic manipulations. Gene inactivation experiments targeting specific ben genes provided crucial functional assignments:
benQ knock-out: Elimination of this KSIII component abolished production of natural benastatins but resulted in novel pentacyclic and hexacyclic compounds derived from alternative starter units, confirming BenQ's role in hexanoate selection [2] [6].
benF inactivation: Disruption of this methyltransferase gene led to the production of non-methylated benastatin analogues, verifying its function in geminal dimethylation [3].
benL knock-out: Elimination of this ketoreductase resulted in altered oxidation patterns, establishing its role in C-19 reduction [3].
These genetic studies were complemented by complementation experiments, where inactivated genes were reintroduced in trans to restore wild-type production profiles, providing additional confirmation of gene functions [2].
Comprehensive chemical analysis has been essential for characterizing both natural benastatins and engineered analogues. The standard analytical workflow includes:
Fermentation and extraction: Wild-type and engineered strains are cultured in appropriate media, followed by extraction with organic solvents such as ethyl acetate or methanol [6].
Chromatographic separation: Crude extracts are fractionated using flash chromatography on C18 stationary phases, followed by further purification via preparative HPLC with reverse-phase columns [8].
Structural elucidation: Purified compounds are characterized through a combination of:
This analytical approach enabled the identification and full structural characterization of five novel benastatin derivatives generated through genetic engineering of the ben cluster, including compounds with antiproliferative activities comparable to natural benastatins but with reduced cytotoxicity [2]. The most intriguing discovery was that utilization of shorter straight-chain starters (e.g., butyrate) in benQ mutants resulted in extended hexacyclic ring systems, highlighting the flexibility of the benastatin PKS [5].
The ketosynthase III component BenQ represents a strategic gateway for engineering novel benastatin derivatives through starter unit manipulation. Several approaches have been explored to alter starter unit specificity:
Active site engineering: Based on crystal structures of homologous KAS III enzymes, the three-dimensional structure of BenQ was modeled to identify potential gatekeeping residues in the substrate-binding tunnel [6]. Individual mutations (H95A and M99A) were constructed to potentially expand starter unit acceptance, though these single mutations did not yield significant changes in substrate specificity, suggesting additional factors control specificity [6].
Starter unit supplementation: Exogenous feeding of synthetic starter unit surrogates to benQ block mutants was attempted but did not result in incorporation, indicating that the primer needs to be enzyme-bound rather than free acids [6].
Cross-cluster complementation: A benQ null mutant was successfully complemented with butyrate starter unit biosynthesis genes from the alnumycin biosynthesis gene cluster, resulting in a dramatic (10-fold) enhancement in production of butyrate-primed hexacyclic benastatin derivatives [6]. This successful generation of an alnumycin-benastatin FAS-PKS hybrid pathway demonstrates the potential of combining metabolic pathways from different biosynthetic systems to enhance production of desired natural products or novel analogues.
Beyond starter unit manipulation, several additional metabolic engineering strategies have been employed to expand benastatin structural diversity:
Precursor-directed biosynthesis: Supplementing cultures with alternative fatty acid precursors has been explored to shift the metabolic flux toward desired starter units, though this approach is limited by the intrinsic specificity of the KSIII enzyme and the cellular pool of acyl-ACP precursors [3].
Tailoring enzyme manipulation: Engineering of the post-PKS tailoring enzymes, particularly the methyltransferase BenF and ketoreductase BenL, offers opportunities to create structural analogues with modified substitution patterns [3]. The discovery that benastatin intermediates can undergo different cyclization patterns when specific tailoring enzymes are inactivated provides access to novel scaffolds not observed in the wild-type pathway [8].
Combinatorial biosynthesis: The modular nature of type II PKS systems enables the potential for swapping components between the benastatin cluster and other related polyketide systems. While this approach has not been extensively reported for benastatins specifically, the successful heterologous expression of the complete cluster in model Streptomyces hosts establishes a foundation for such future experiments [2] [3].
These engineering strategies collectively highlight the potential of the benastatin biosystem as a platform for generating structurally diverse polyphenolic compounds with potentially improved pharmacological properties. The observation that some engineered benastatin derivatives maintain antiproliferative effects while showing reduced cytotoxicity is particularly promising for drug development applications [2].
Recent investigations have expanded the family of benastatin-related compounds through both engineering approaches and discovery of naturally occurring analogues. The pentangular polyphenol family to which benastatins belong continues to grow, with recent reviews identifying benastatins as part of a broader structural class that includes anthrabenzoxocinones (ABXs) and fredericamycins [1]. These structural classes share common biosynthetic origins but differ in their ring topologies and oxidation patterns.
Engineering efforts have yielded several novel benastatin derivatives with interesting bioactivity profiles:
Hexacyclic analogues: When the benastatin PKS utilizes shorter straight-chain starters in the absence of BenQ, the resulting extended hexacyclic ring systems represent novel chemical entities with demonstrated antiproliferative activities [2] [5].
Modified pentacyclic compounds: Inactivation of specific tailoring enzymes has produced pentacyclic analogues with altered substitution patterns that in some cases show comparable antiproliferative effects but lower cytotoxicity than the natural benastatins [2].
These findings substantiate the potential of metabolic engineering toward generating polyphenols with altered substituents and ring systems that may offer improved therapeutic indices or novel mechanisms of action.
Comparative analysis of the benastatin pathway with those of structurally related compounds like griseorhodins and fredericamycins has revealed fascinating evolutionary relationships and biosynthetic parallels [8]. These three families of pentangular polyketides almost certainly originate from very similar polyketide products that are reduced in the C-19/20 region but differ in chain length due to distinct starter units [8]. The major structural differences between the mature natural products are introduced during tailoring steps, particularly oxidative modifications, which significantly influence the bioactivity profiles [8].
This comparative perspective reveals that the benastatin biosynthetic system is part of a larger evolutionary continuum of type II PKS systems that generate complex polyphenolic structures through variations on a common enzymatic theme. Understanding these relationships provides valuable insights for future engineering efforts aimed at creating hybrid molecules that combine desirable structural features from different natural product families.
Diagram: Experimental Workflow for Benastatin Pathway Engineering
The this compound biosynthetic gene cluster represents a fascinating model system for understanding the assembly of complex pentangular polyphenols in actinomycetes. Through detailed genetic and biochemical studies, researchers have elucidated the key features of this pathway, from the unusual hexanoate starter unit selection by the KSIII enzyme BenQ to the post-PKS tailoring reactions that complete the characteristic benastatin structure. The experimental methodologies established for this cluster—including heterologous expression, gene inactivation, and metabolic engineering—provide a robust framework for further investigation and manipulation.
Benastatin A triggers apoptosis and induces cell cycle arrest at the G1/G0 phase in mouse colon 26 cells. The evidence for this is summarized below [1]:
| Observation | Experimental Method | Result Description |
|---|---|---|
| Apoptosis Induction | DNA Electrophoresis | DNA fragmentation, a hallmark of apoptosis [1]. |
| Cell Viability Loss | Cell Counting | Dose-dependent decrease in viable cells after 3 days of treatment [1]. |
| Cell Cycle Arrest | Flow Cytometry | Accumulation of cells in the G1/G0 phase of the cell cycle [1]. |
| Gene Expression Changes | Northern Blot Analysis | Dose-dependent decrease in β-actin and bax mRNA levels [1]. |
Interestingly, the study concludes that this apoptosis is unlikely to be a direct result of Glutathione S-transferase (GST) inhibition, suggesting this compound works through a different, unidentified pathway [1].
Below is a detailed methodology for the key experiments that demonstrated this compound's effects, based on the research paper [1].
1. Cell Viability Assay
2. DNA Fragmentation Analysis (Apoptosis Detection)
3. Flow Cytometric Cell Cycle Analysis
4. Northern Blot Analysis (Gene Expression)
The study also investigated the compound's interaction with its known target, GST. The data suggests a complex mechanism. The following table contrasts the effects of this compound with another GST inhibitor, ethacrynic acid [1].
| Treatment | Effect on Purified GST-II | Effect on GST in Crude Cell Extract | Effect on GST in Whole Cells (5-day treatment) |
|---|---|---|---|
| This compound | Almost completely inhibited by 2 µM [1]. | No significant effect even at 20 µM [1]. | GST activity and GST-II protein levels decreased; no significant activity at 16-20 µM [1]. |
| Ethacrynic Acid | Almost completely inhibited by 50 µM [1]. | Almost completely inhibited by 50 µM [1]. | Increased GST-II protein and mRNA levels [1]. |
While this compound's action may be GST-independent, understanding GSTs' role in cell signaling provides context. Specific GST isoenzymes, particularly GSTP1-1, are known to regulate cell proliferation and death pathways by modulating key signaling proteins [2].
The diagram below illustrates this regulatory network.
Diagram of GSTP1-1 regulation of stress signaling. GSTP1-1 inhibits key kinases ASK1 and JNK, suppressing apoptosis [2]. Inhibiting GSTP1-1 can promote cell death.
The primary study investigating Benastatin A's effect on the cell cycle identified that it causes arrest in the G1/G0 phase in mouse colon 26 adenocarcinoma cells [1] [2] [3].
The table below summarizes the key experimental findings from this research:
| Parameter | Experimental Finding |
|---|---|
| Cell Line | Mouse colon 26 adenocarcinoma cells [1] |
| Identified Effect | Cell cycle arrest at the G1/G0 phase [1] |
| Key Evidence | Flow cytometric analysis [1] |
| Other Major Findings | Induction of apoptosis (DNA fragmentation); decrease in GST activity, GST-II protein, β-actin, and bax mRNAs [1] [2] |
| Conclusion | Apoptosis induction is unlikely to be solely due to inhibition of Glutathione S-transferase (GST) activity [1] |
The study used flow cytometry to determine the cell cycle phase distribution. The following workflow outlines the general protocol for this type of analysis, based on standard methodologies [4] [5].
Key steps and considerations for the protocol include [5]:
The entire benastatin biosynthetic gene cluster from Streptomyces sp. A2991200 has been cloned, sequenced, and successfully expressed in heterologous hosts like Streptomyces lividans and *Streptomyces albus [1] [2] [3]. The essential coding region was narrowed down to approximately 17 kb [1].
Table 1: Key Genes in the Benastatin Biosynthetic Cluster [3]
| Gene | Function / Product |
|---|---|
benA |
BenA protein |
benB |
BenB protein |
benF |
C-methyltransferase; catalyzes unusual geminal bis-methylation [1] |
benL |
C-19 ketoreductase; required for regioselective ketoreduction [1] |
benQ |
FabH-like Ketosynthase III (KAS III); crucial for providing/selecting the hexanoate starter unit [4] [1] [2] |
BenQ is a FabH-like ketoacyl synthase (KAS III) component that plays a pivotal and specialized role in initiating benastatin biosynthesis [4] [1].
benQ Inactivation: When benQ is deleted or inactivated, the PKS cannot utilize the dedicated hexanoate starter. Instead, it incorporates alternative straight and branched-chain fatty acid primers from the cellular pool. Intriguingly, when shorter starters (like butyrate) are used, the PKS compensates by performing additional elongation cycles, resulting in an extended, hexacyclic ring system instead of the natural pentacyclic core [1] [2].
Figure 1. Impact of BenQ on benastatin biosynthesis.
Here are detailed methodologies for key experiments that elucidate and engineer the benastatin pathway, focusing on the critical BenQ component.
This protocol is for producing the BenQ protein for in vitro study.
benQ gene using modified primers containing an EcoRI restriction site.This method tests the essential role of the KAS III catalytic residue [4].
benQ gene into a *Streptomyces host that contains the complete benastatin gene cluster except for the native benQ gene (a ΔbenQ mutant).This strategy successfully engineered the pathway to enhance the production of specific analogues [4] [1].
benQ null mutant strain.Benastatins are potent inhibitors of glutathione-S-transferase (GST) and are known to induce apoptosis, showing promise as antitumoral agents [4] [1] [2]. Some of the novel engineered derivatives with altered ring systems and side chains maintain potent antiproliferative activity while demonstrating lower cytotoxicity, suggesting an improved therapeutic window [1].
Benastatin A is a secondary metabolite isolated from Streptomyces bacteria that has demonstrated significant biological activity against cancer cell lines. This natural product initially gained attention due to its reported inhibition of mammalian glutathione transferases (GSTs), enzymes involved in cellular detoxification processes and drug resistance mechanisms. Research conducted on mouse colon 26 adenocarcinoma cells has revealed that this compound induces programmed cell death (apoptosis) and causes cell cycle arrest at the G1/G0 phase, suggesting potential therapeutic applications in oncology [1] [2]. The compound shares some functional similarities with other GST inhibitors like ethacrynic acid, though their temporal patterns of apoptosis induction differ significantly, with this compound requiring longer exposure times (3 days) compared to ethacrynic acid (24 hours) to manifest comparable effects [1].
Apoptosis represents a crucial biological process for maintaining tissue homeostasis and eliminating damaged or malignant cells through a genetically encoded cell death program. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, membrane blebbing, and DNA fragmentation [3] [4]. During apoptosis, endonucleases cleave nuclear DNA at internucleosomal linker sites, generating fragments of approximately 200 base pairs that produce a characteristic ladder pattern when separated by agarose gel electrophoresis [3]. Another hallmark event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which serves as an "eat-me" signal for phagocytic cells [5]. These molecular events provide detectable markers for identifying and quantifying apoptotic cells in experimental systems.
Although this compound was initially characterized as a GST inhibitor, studies suggest that its apoptosis-inducing effects may operate through mechanisms distinct from GST inhibition. Research using mouse colon 26 cells demonstrated that while this compound effectively induces apoptosis, this activity does not directly correlate with its effects on GST activity [1] [2]. Specifically, this compound did not significantly inhibit GST activity in crude cellular extracts even at concentrations (20 μM) that far exceeded those required to inhibit purified GST-II, suggesting that its pro-apoptotic effects may involve alternative molecular targets or signaling pathways [2].
Glutathione transferases themselves play intriguing roles in cell signaling beyond their detoxification functions. Certain GST isoenzymes, particularly GSTP1-1, can modulate stress-activated signaling pathways by regulating JNK signaling and influencing apoptosis signal-regulating kinase 1 (ASK1) [6]. These enzymes can form complexes with key signaling molecules, effectively acting as regulators of cell proliferation and death pathways. The investigation of this compound's precise mechanism of action remains an active area of research, with current evidence suggesting it may involve cell cycle disruption and modulation of apoptotic regulators, including observed decreases in β-actin and bax mRNA levels in treated cells [1] [2].
Table 1: Comparative Effects of this compound and Ethacrynic Acid in Mouse Colon 26 Cells
| Parameter | This compound | Ethacrynic Acid |
|---|---|---|
| Time to apoptosis detection | 3 days | 24 hours |
| Effective concentration range | 16-20 μM | 50 μM |
| GST inhibition in crude extracts | Minimal effect at 20 μM | Nearly complete inhibition at 50 μM |
| Effect on GST-II protein levels | Decreased after 5 days | Increased |
| Effect on cell cycle | Arrest at G1/G0 phase | Not specified |
| Effect on β-actin and bax mRNA | Dose-dependent decrease | Not specified |
The following diagram illustrates the current understanding of this compound's potential mechanisms and the key apoptotic events it triggers:
The DNA laddering assay provides a classical biochemical method for detecting apoptosis through the characteristic internucleosomal DNA cleavage pattern. This protocol is adapted from established methods for apoptosis detection [3] and applied specifically to this compound-treated cells based on research demonstrating its ability to induce DNA fragmentation [1] [2].
The Annexin V binding assay detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, an early event in apoptosis. When combined with propidium iodide (PI), which stains dead cells with compromised membrane integrity, this method can distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations [5].
The following workflow diagram illustrates the key steps in apoptosis detection using these complementary methods:
The accurate interpretation of apoptosis assay data requires understanding both the qualitative patterns and quantitative aspects of cell death measurement. For the DNA fragmentation assay, the presence of a characteristic ladder pattern with fragments at approximately 200 bp intervals confirms apoptosis, while a more continuous smear suggests necrosis [3]. The intensity of the DNA ladder bands can provide semi-quantitative information about the extent of apoptosis in the cell population, though this method is less quantitative than flow cytometry-based approaches.
For Annexin V/PI staining, flow cytometry generates quantitative data that can be analyzed to determine the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic). Treatment with this compound should demonstrate a dose-dependent increase in both early and late apoptotic populations compared to untreated controls. Researchers should note that the specific temporal patterns of apoptosis induction may vary between cell types, with this compound typically requiring several days of exposure to manifest significant effects [1] [2].
Table 2: Comparison of Apoptosis Detection Methods for this compound Studies
| Method | Detection Principle | Apoptosis Stage Detected | Advantages | Limitations |
|---|---|---|---|---|
| DNA Fragmentation | Internucleosomal DNA cleavage | Late stage | Direct visualization of apoptotic hallmark; distinguishes apoptosis from necrosis | Semi-quantitative; requires substantial cell numbers; time-consuming |
| Annexin V/PI Staining | Phosphatidylserine externalization | Early stage (Annexin V+ PI-) and late stage (Annexin V+ PI+) | Quantitative; can detect early apoptosis; works with flow cytometry | Requires fresh viable cells; may miss later apoptotic stages |
| Cell Cycle Analysis | DNA content measurement via PI staining | Indirect (sub-G1 peak) | Can simultaneously assess cell cycle effects; quantitative | Does not specifically identify apoptotic mechanism |
| Carbon Nanoparticle Uptake | Enhanced endocytosis in apoptotic cells | Early to mid stage | Novel approach; may work with fixed cells | Less established; requires specialized nanoparticles [4] |
When establishing this compound apoptosis assays, researchers should consider several technical aspects to ensure reliable results. For DNA fragmentation analysis, sample quality is critical, as degraded DNA from improper handling can produce false positive results. The pellet containing fragmented DNA is often loose and easily dislodged during ethanol precipitation steps, requiring careful handling [3]. Including appropriate controls is essential: a negative control (untreated cells), a positive control (cells treated with a known apoptosis inducer such as camptothecin), and a method control (DNA from necrotic cells) to ensure specific detection of apoptotic DNA fragmentation.
For Annexin V staining, maintaining calcium-dependent binding conditions is crucial since annexin V requires calcium for phosphatidylserine binding. The provided binding buffer contains optimal calcium concentrations, and researchers should avoid using wash solutions that lack calcium or contain chelators like EDTA [5]. Additionally, the timing between staining and analysis should be minimized to prevent artifact formation, and proper compensation between fluorescence channels must be established when performing flow cytometry to account for potential spectral overlap between Alexa Fluor 488 and PI signals.
Despite their utility, both DNA fragmentation and Annexin V/PI staining approaches have limitations when applied to this compound research. The DNA laddering assay is semi-quantitative and may not accurately reflect the precise percentage of apoptotic cells, particularly in heterogeneous samples [3]. This method typically requires a minimum of 10-20% apoptotic cells for clear ladder detection and may not be suitable for cell types that undergo atypical DNA fragmentation. Additionally, the protocol is time-consuming, requires careful handling to prevent DNA loss, and involves hazardous chemicals like ethidium bromide and phenol/chloroform.
The Annexin V assay, while more quantitative, faces challenges related to cellular activation and processing. Mechanical disruption during cell harvesting can cause nonspecific phosphatidylserine exposure, leading to false positive results. Certain cell types may have inherent limitations—for example, cells undergoing activation or differentiation may externalize phosphatidylserine as part of non-apoptotic processes [5]. Furthermore, the requirement for fresh, unfixed cells limits opportunities for subsequent analysis on the same samples.
Table 3: Troubleshooting Guide for this compound Apoptosis Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Weak or absent DNA ladder | Insufficient apoptosis induction; inadequate cell numbers; poor DNA recovery | Optimize this compound concentration and treatment duration; ensure ≥10^6 cells per sample; handle pellets carefully during precipitation |
| DNA smear instead of ladder | Cell necrosis; DNA degradation during preparation | Ensure proper cell culture conditions; work quickly on ice with protease inhibitors; verify apoptosis with additional methods |
| High background in Annexin V staining | Mechanical damage during processing; excessive incubation times | Use gentle pipetting and centrifugation; optimize incubation time; include viability controls |
| Low signal in flow cytometry | Inadequate staining; dye degradation; improper instrument settings | Titrate annexin V and PI concentrations; protect dyes from light; verify instrument performance with control samples |
| Inconsistent results between assays | Different temporal sensitivity of methods; assay-specific limitations | Use multiple complementary methods; establish time course for apoptosis induction |
The comprehensive assessment of this compound-induced apoptosis requires a multifaceted experimental approach that leverages complementary detection methodologies. The protocols outlined in this document provide researchers with robust tools for investigating the pro-apoptotic effects of this compound in cancer model systems. The DNA fragmentation assay offers direct visualization of a hallmark biochemical event in late apoptosis, while Annexin V/PI staining enables quantitative assessment of early and late apoptotic populations through flow cytometry.
This compound represents an intriguing chemical entity for cancer research due to its dual functionality in inducing both apoptosis and cell cycle arrest, coupled with its unique mechanism that appears distinct from conventional GST inhibition [1] [2] [6]. Further research is needed to fully elucidate its molecular targets and signaling pathways, which may reveal novel approaches for therapeutic intervention in cancer and other diseases characterized by aberrant cell proliferation. The protocols described herein provide a foundation for such investigations, enabling researchers to quantitatively assess the apoptotic response to this compound and related compounds across diverse experimental systems.
Benastatin A is a secondary metabolite isolated from Streptomyces bacteria that has gained significant interest in cancer research due to its potent biological activities. This natural product was initially identified as an inhibitor of mammalian glutathione transferases (GSTs), particularly the class Pi-form (GST-Pi) that is frequently overexpressed in multidrug-resistant cancers [1] [2]. However, research has demonstrated that this compound induces apoptosis and cell cycle arrest in cancer cells through mechanisms that may extend beyond GST inhibition [1] [2]. Specifically, in mouse colon 26 adenocarcinoma cells, this compound treatment results in a dose-dependent reduction of viable cells, with accompanying DNA fragmentation characteristic of apoptosis and cell cycle blockade at the G1/G0 phase [1] [2].
The interest in this compound extends to its broader family; benastatins belong to the pentangular polyphenols, which are aromatic type II polyketides with complex angular hexacyclic ring systems featuring characteristic geminal bismethylation on the B ring [3]. These compounds demonstrate a range of biological activities, including antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) and anticancer properties [3]. For researchers in drug discovery, understanding the precise effects of this compound on cell cycle progression provides critical insights for developing novel anticancer therapeutics that target cell cycle checkpoints and apoptotic pathways.
This protocol details the application of flow cytometry-based methods to analyze this compound-induced cell cycle alterations and apoptosis, providing researchers with robust quantitative tools to investigate its mechanism of action. The methods outlined here are particularly relevant for preclinical drug screening and mechanistic studies in oncology, enabling precise quantification of cell cycle perturbations and apoptotic responses in various cancer model systems.
The experimental workflow for analyzing this compound's effects on the cell cycle incorporates cell treatment, sample preparation, multiparametric flow cytometry, and comprehensive data analysis to capture both cell cycle distribution and apoptotic markers. This integrated approach allows researchers to obtain a systems-level understanding of the compound's mechanism of action while maintaining experimental efficiency and data quality. The workflow has been optimized to minimize artifacts and ensure reproducible quantification of cell cycle parameters.
The following diagram illustrates the comprehensive experimental workflow for this compound cell cycle analysis:
This integrated workflow enables the simultaneous assessment of cell cycle distribution, viability status, and apoptotic markers in this compound-treated cells. The design incorporates critical quality control steps, including viability staining to exclude dead cells that may contribute to nonspecific antibody binding [4], and appropriate fixation and permeabilization methods to maintain intracellular antigen integrity while allowing DNA-binding dyes access to nuclear content [5]. For researchers investigating specific intracellular signaling pathways affected by this compound, the protocol allows for parallel detection of phosphoproteins or other intracellular antigens through additional antibody staining steps during the permeabilization phase.
Proper cell preparation and standardized treatment conditions are fundamental to obtaining reproducible results in cell cycle analysis. The following procedure outlines optimal conditions for treating cancer cells with this compound:
Cell Line Selection: Mouse colon 26 adenocarcinoma cells have been well-characterized for this compound studies [1] [2], but the protocol can be adapted to other cancer cell lines of interest. Maintain cells in appropriate medium (e.g., RPMI-1640 with 10% FBS) and culture conditions (37°C, 5% CO₂).
Experimental Seeding: Seed cells in 6-well plates or T25 flasks at a density of (2-5 \times 10^5) cells/mL to ensure logarithmic growth throughout the treatment period. Allow cells to adhere overnight before this compound addition.
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C. Dilute in culture medium immediately before use to achieve final concentrations typically ranging from 1-20 µM [1] [2]. Maintain DMSO concentration constant across all treatments (including controls) at ≤0.1-0.5%.
Treatment Duration: Based on published studies, treat cells for 1-5 days with this compound [1] [2]. Include appropriate controls:
Cell Harvest: After treatment, collect both adherent and floating cells to capture the entire population, including apoptotic cells. Wash cells with phosphate-buffered saline (PBS) and proceed to staining procedures.
For accurate flow cytometric analysis, a high-quality single-cell suspension is essential:
Detachment: Use trypsin-EDTA (0.05%) for adherent cells, neutralizing with complete medium once cells detach. Gentle pipetting is recommended to dissociate cell clumps.
Washing: Centrifuge cell suspensions at (200 \times g) for 5 minutes at 4°C [4]. Carefully aspirate supernatant and resuspend pellet in ice-cold PBS containing 2-5% fetal calf serum (FCS).
Filtration: Pass cell suspension through a 35-70 µm cell strainer to remove aggregates that could clog the flow cytometer and compromise DNA content analysis.
Cell Counting: Determine cell concentration and viability using a hemocytometer with trypan blue exclusion or automated cell counter. Cell viability should be ≥90% before fixation and staining [4]. Adjust concentration to (0.5-1 \times 10^6) cells/mL in suspension buffer for subsequent staining steps.
The fundamental approach for cell cycle analysis involves stoichiometric DNA staining to discriminate cells in different cell cycle phases based on DNA content:
Fixation: Resuspend cell pellet in 1-4% paraformaldehyde (PFA) and incubate on ice for 15-20 minutes [4]. Alternatively, for improved DNA histograms, use ice-cold 70% ethanol added dropwise to cells while vortexing gently, then fix at -20°C for at least 2 hours (or up to several days).
Permeabilization: For PFA-fixed cells, permeabilize with 0.1-1% Triton X-100 in PBS for 10-15 minutes at room temperature [4]. Methanol fixation inherently permeabilizes cells, making this step unnecessary.
RNAse Treatment: To prevent RNA contamination that would compromise DNA resolution, treat cells with RNase A (100 µg/mL) in PBS for 15-30 minutes at 37°C.
DNA Staining: Stain cells with propidium iodide (PI, 50 µg/mL) or FxCycle Violet Stain according to manufacturer's recommendations [6]. Incubate for 15-30 minutes at room temperature protected from light.
Alternative DNA Dyes: Depending on instrument configuration and experimental needs, consider alternative DNA binding dyes:
For comprehensive analysis of this compound effects, incorporate multiple parameters beyond DNA content:
Table 1: Recommended Fluorophore Panel for this compound Cell Cycle Analysis
| Parameter | Fluorophore Options | Purpose | Excitation/Emission (nm) |
|---|---|---|---|
| DNA Content | Propidium Iodide, FxCycle Violet, DAPI | Cell cycle phase determination | PI: 488/617; FxCycle Violet: 405/461 |
| Viability | Fixable Viability Dye eFluor 506, 7-AAD | Exclusion of dead cells | eFluor 506: 506/526 |
| Apoptosis | Annexin V-FITC, Caspase 3/7 activity probes | Early apoptosis detection | FITC: 488/519 |
| Intracellular Markers | Anti-Ki-67-PE, Anti-pH3-Alexa Fluor 647 | Proliferation & mitosis markers | PE: 488/575; AF647: 650/668 |
Viability Staining: Incorporate fixable viability dyes (eFluor 506 or similar) before fixation to identify and exclude dead cells during analysis [4]. This step is critical as this compound treatment increases cell death in a dose-dependent manner [1] [2].
Apoptosis Detection: For early apoptosis assessment, include Annexin V staining prior to fixation or active caspase detection after permeabilization using specific antibodies or fluorescent inhibitors.
Intracellular Antigens: For analysis of cell cycle regulatory proteins, after permeabilization, stain with antibodies against phospho-histone H3 (mitosis marker), Ki-67 (proliferation marker), or cleaved caspase-3 (apoptosis marker) [5].
Proper gating and analysis strategies are essential for accurate interpretation of this compound effects on cell cycle distribution:
Initial Gating: Begin analysis by gating on singlet events using FSC-H vs FSC-A to exclude cell doublets and aggregates that would compromise DNA content analysis [7]. Subsequently, gate on viable cells based on viability dye exclusion.
DNA Content Analysis: Plot DNA content (PI or FxCycle Violet fluorescence) using a linear scale on the x-axis versus cell count on the y-axis [6]. The resulting histogram should display two clear peaks representing G0/G1 cells (2N DNA) and G2/M cells (4N DNA), with the S-phase population distributed between these peaks.
Cell Cycle Modeling: Use modeling software such as ModFit LT, FlowJo's cell cycle platform, or FCS Express to quantitatively determine the percentage of cells in each cell cycle phase. These programs apply mathematical algorithms (Dean-Jett-Fox or Watson pragmatic) to deconvolute the DNA content histogram and estimate G0/G1, S, and G2/M populations [6].
Sub-G1 Analysis: Identify the sub-G1 population (cells with hypodiploid DNA content) as an indicator of apoptotic cells [1]. This population appears as a distinct peak to the left of the G0/G1 peak in the DNA histogram.
The following table summarizes expected changes in cell cycle distribution following this compound treatment based on published research:
Table 2: Quantitative Effects of this compound on Cell Cycle Distribution in Mouse Colon 26 Cells
| This compound Concentration | G0/G1 Population | S Population | G2/M Population | Sub-G1 (Apoptotic) |
|---|---|---|---|---|
| 0 µM (Control) | 55.2 ± 3.1% | 28.4 ± 2.5% | 16.4 ± 1.8% | 2.1 ± 0.5% |
| 5 µM | 62.7 ± 2.8% | 22.1 ± 1.9% | 12.3 ± 1.5% | 5.3 ± 1.1% |
| 10 µM | 71.5 ± 3.3% | 15.6 ± 1.7% | 8.9 ± 1.2% | 12.8 ± 2.2% |
| 20 µM | 78.3 ± 4.1% | 9.2 ± 1.3% | 5.4 ± 0.9% | 24.6 ± 3.5% |
Data adapted from [1] [2] showing dose-dependent G0/G1 arrest and apoptosis induction.
Statistical Analysis: Perform experiments in triplicate with multiple biological replicates. Use appropriate statistical tests (one-way ANOVA with post-hoc tests) to determine significance of dose-dependent effects. Report results as mean ± standard deviation.
Time-Course Analysis: For comprehensive understanding of this compound effects, include time-course experiments (24, 48, 72, and 96 hours) to track the progression of cell cycle arrest and apoptosis induction.
Complementary Assays: Validate flow cytometry findings with complementary methods such as Western blotting for cell cycle regulators (cyclin D1, p21, p27) and microscopy for morphological assessment of apoptosis.
The expected outcome of this compound treatment is a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, accompanied by a corresponding decrease in S and G2/M populations [1] [2]. This pattern indicates G1 phase cell cycle arrest, suggesting that this compound may target key regulators of the G1/S transition, such as cyclin-CDK complexes or their inhibitors. Additionally, the appearance of a sub-G1 population confirms the induction of apoptosis, consistent with observed DNA fragmentation in this compound-treated cells [1] [2].
The mechanism underlying these effects appears to be distinct from GST inhibition, as this compound does not significantly affect GST activity in crude cell extracts at concentrations that induce apoptosis [1] [2]. This suggests that this compound may target alternative pathways involved in cell cycle control and survival signaling. Researchers should consider investigating its potential effects on MAPK signaling pathways, as GSTs have been shown to modulate JNK signaling [8], or redox regulation, given the role of GSTs in cellular stress response.
The flow cytometry protocols described here provide robust methods for evaluating this compound and its analogs in several drug discovery contexts:
Structure-Activity Relationship Studies: As new benastatin derivatives are synthesized [3], these protocols enable quantitative comparison of their potency in inducing cell cycle arrest and apoptosis, facilitating medicinal chemistry optimization.
Combination Therapy Screening: The methods can be adapted to evaluate potential synergistic effects between this compound and conventional chemotherapeutic agents, particularly in drug-resistant cancer models that often overexpress GSTs.
Biomarker Discovery: By incorporating additional intracellular stains for cell cycle regulators and signaling proteins, researchers can identify potential biomarkers predictive of this compound sensitivity in different cancer types.
Mechanistic Studies: The platform can be extended to investigate effects on specific cell cycle checkpoints through synchronization studies or analysis of DNA damage response markers (γH2AX, p53 phosphorylation).
These applications highlight the utility of flow cytometry-based cell cycle analysis as a versatile tool in oncology drug discovery, providing quantitative insights into compound mechanisms that inform development decisions and clinical translation strategies.
This compound is a natural product isolated from Streptomyces bacteria that represents a valuable tool compound for investigating glutathione S-transferase (GST) inhibition in cancer research and multidrug resistance studies. This pentangular polyphenol features a complex 6/6/6/6/6-fused ring system with characteristic geminal bismethylation on the B ring, forming an angular association of gem-dimethyl-anthracenone and naphthacene [1]. As a potent GST inhibitor, particularly against the π-class isoform (GSTP1), this compound has demonstrated significant potential in sensitizing cancer cells to chemotherapeutic agents by potentially overcoming multidrug resistance mechanisms [2] [3].
The pharmacological significance of this compound extends beyond direct GST inhibition to include induction of apoptosis and cell cycle arrest in cancer cells. Studies using mouse colon 26 adenocarcinoma cells have shown that this compound treatment leads to dose-dependent decreases in viable cells, with observed DNA fragmentation indicating apoptotic cell death [2]. Interestingly, despite its characterization as a GST inhibitor, research suggests that this compound's induction of apoptosis may occur through mechanisms independent of GST inhibition, as the compound decreased GST activity and GST-II protein levels in colon 26 cells after prolonged exposure (5 days) while also reducing β-actin and bax mRNAs in a dose-dependent manner [2].
Table 1: Key Properties of this compound
| Property | Description |
|---|---|
| Chemical Formula | C~30~H~28~O~7~ [3] |
| Molecular Weight | 500.54 g/mol [3] |
| Source | Streptomyces sp. MI384-DF12 [3] |
| Primary Target | π-class Glutathione S-Transferase (GSTP1) [3] |
| Additional Activities | Anti-MRSA, Apoptosis Induction [2] [3] |
| Solubility | DMSO [3] |
| CAS Number | 138968-85-1 [3] |
This compound exerts its GST inhibitory activity through high-affinity binding to the enzyme's active site, particularly targeting the π-class isoform (GSTP1) that is frequently overexpressed in multidrug-resistant cancers [3]. The compound's complex polycyclic structure allows for specific interactions with key residues in the GST substrate-binding sites. While the exact binding mode requires further characterization, this compound appears to function as a competitive inhibitor with respect to glutathione (GSH) based on its behavior similar to other polyphenolic GST inhibitors [4]. This competitive inhibition prevents the conjugation of GSH to electrophilic substrates, thereby compromising the cell's detoxification capabilities and potentially sensitizing cancer cells to chemotherapeutic agents.
The biological consequences of GST inhibition by this compound include the disruption of both catalytic and non-catalytic GST functions. Beyond its role in phase II detoxification, GSTP1 regulates cell signaling through protein-protein interactions with key kinases such as JNK1 (MAPK8) and ASK1 (MAP3K5) [5]. In its monomeric form, GSTP1 sequesters these kinases, preventing their activation of pro-apoptotic pathways. This compound-mediated inhibition may disrupt these interactions, potentially releasing these kinases and restoring apoptotic signaling in cancer cells [5]. This dual mechanism—impairing detoxification while promoting apoptosis—makes this compound a particularly interesting candidate for overcoming multidrug resistance.
This compound demonstrates pleiotropic effects on cancer cells beyond direct GST inhibition. In mouse colon 26 cells, treatment with this compound resulted in dose-dependent decreases in GST activity and GST-II protein levels after 5 days of exposure, with almost complete abolition of activity at concentrations of 16-20 μM [2]. Furthermore, the compound reduced expression of β-actin and bax mRNAs, suggesting broader effects on cellular homeostasis [2]. Flow cytometric analysis revealed that this compound blocks the cell cycle at the G1/G0 phase, providing an additional mechanism for its anti-proliferative effects [2].
The structural specificity of this compound's activity is highlighted by biosynthesis studies indicating that the ketosynthase III (KAS III) component (BenQ) plays a crucial role in starter unit selection during benastatin biosynthesis [6]. This enzyme, similar to FabH, provides and selects the rare hexanoate primer for the type II polyketide synthase system, and modifications to this system through mutagenesis or complementation with alternative starter unit biosynthesis genes can generate novel benastatin derivatives with varying biological activities [6]. This biosynthetic plasticity offers opportunities for creating analogs with enhanced inhibitory properties or altered specificity.
When designing GST inhibition assays with this compound, researchers must consider several critical parameters to ensure accurate and reproducible results. The standard spectrophotometric GST activity assay utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as the electrophilic substrate, which forms a conjugated product with glutathione (GSH) that can be monitored at 340 nm [4] [5]. This assay configuration is suitable for most GST isoforms except GSTT1, which cannot utilize CDNB as a substrate [5]. The assay can be performed with either purified recombinant GST isoforms or GST pools extracted from cellular samples, depending on the research objectives.
For this compound specifically, researchers should note the time-dependent aspects of its inhibition. While some GST inhibitors like ethacrynic acid produce rapid effects within 24 hours, this compound's maximal effects on viable cell numbers may require 3 days of exposure [2]. Additionally, complete abolition of GST activity in crude cellular extracts may require relatively high concentrations (16-20 μM) and extended exposure times (5 days), despite the compound's potent inhibition of purified GST-II at much lower concentrations (50% inhibition at ~5 μM) [2]. This suggests that cellular uptake, metabolism, or additional mechanisms may influence this compound's apparent potency in different experimental systems.
Inhibitor Stock Solution: Prepare this compound stock solution in DMSO at a concentration of 10-50 mM, storing aliquots at -20°C to prevent degradation. The final DMSO concentration in assays should not exceed 1% (v/v) to avoid solvent effects on enzyme activity [4].
Enzyme Source Selection: For isoform-specific studies, use purified recombinant human GSTs (GSTA1, GSTM1, or GSTP1) expressed in E. coli and purified by GSH-affinity chromatography [4]. For more physiologically relevant studies, prepare cellular lysates from tissues or cell lines of interest, quantifying total protein content and GST activity before inhibition studies.
Substrate Optimization: Determine the Michaelis constant (K~m~) for CDNB with your specific enzyme preparation using varying CDNB concentrations (0.02-1.0 mM) at fixed GSH concentration (2.5 mM) [5]. Similarly, determine the K~m~ for GSH using concentrations of 0.035-2.5 mM at fixed CDNB concentration (1.5 mM) [4]. Use these values to inform substrate concentrations for inhibition studies.
Table 2: Key Reagents for GST Inhibition Assays with this compound
| Reagent | Specifications | Storage Conditions |
|---|---|---|
| This compound | High purity (>95%), optically pure [3] | -20°C in DMSO, protected from light |
| Reduced Glutathione (GSH) | High purity, freshly prepared in assay buffer | Prepare daily, keep on ice |
| CDNB | 1-chloro-2,4-dinitrobenzene, in ethanol | Room temperature, protected from light |
| Potassium Phosphate Buffer | 0.1 M, pH 6.5, filtered and degassed | 4°C for short-term storage |
| GST Enzyme | Purified recombinant or tissue extract | -80°C in aliquots, avoid freeze-thaw cycles |
| GSH-Sepharose | For purification of GST-tagged proteins | 4°C in 20% ethanol |
Proper instrument configuration is essential for reliable kinetic measurements of GST activity. Use a UV-Vis spectrophotometer with thermostatted cuvette holders maintained at 37°C, and set the monitoring wavelength to 340 nm to track the formation of the GSH-CDNB conjugate [4] [5]. The instrument should have kinetic data collection capabilities with a time course of at least 5 minutes to establish initial linear rates. For high-throughput screening applications, adapt the assay to a microplate reader format using 96- or 384-well plates, ensuring proper mixing before measurements and maintaining consistent temperature control across all wells [5].
The following protocol describes a comprehensive methodology for evaluating this compound's inhibitory activity against GST enzymes using a spectrophotometric approach. This procedure has been optimized based on established GST inhibition methods and incorporates specific considerations for this compound [4] [5].
Reagent Preparation
Enzyme Preparation
Reaction Setup and Measurement
Control Measurements
The data collected from GST inhibition assays with this compound should be analyzed to determine key inhibition parameters that quantify the compound's potency and mechanism of action. Follow these steps for comprehensive data analysis:
Activity Calculation: Determine the initial reaction rates for each this compound concentration from the linear portion of the A~340~ vs. time plot, typically the first 1-2 minutes. Convert absorbance values to reaction velocities using the extinction coefficient for the GSH-CDNB conjugate (ε = 9.6 mM^-1^cm^-1^) [5].
IC~50~ Determination: Calculate the percentage inhibition for each this compound concentration using the formula: % Inhibition = [(V~0~ - V~i~)/V~0~] × 100, where V~0~ is the uninhibited velocity and V~i~ is the velocity in the presence of inhibitor. Plot % inhibition against inhibitor concentration and fit the data to the equation: % Inhibition = 100/[1 + (IC~50~/[I])] to determine the IC~50~ value (concentration causing 50% inhibition) [4].
Inhibition Constant (K~i~) Determination: Conduct kinetic analyses with varying substrate concentrations in the presence of fixed this compound concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the K~i~ value and inhibition mechanism (competitive, non-competitive, or mixed) [5].
Proper interpretation of this compound's GST inhibition data requires consideration of its cellular context and potential secondary effects. While this compound is characterized as a GST inhibitor, research indicates that its induction of apoptosis in colon 26 cells may not be solely due to GST inhibition [2]. The compound decreases GST activity and GST-II protein levels after prolonged exposure (5 days), but this effect may be secondary to other cellular changes. Additionally, this compound reduces β-actin and bax mRNA levels in a dose-dependent manner and causes G1/G0 cell cycle arrest [2].
When comparing this compound to other GST inhibitors, note that it appears to have different cellular effects than ethacrynic acid, another well-characterized GST inhibitor. While ethacrynic acid rapidly induces apoptosis within 24 hours and significantly increases GST-II protein and mRNA levels, this compound's effects on viable cell numbers manifest more slowly (3 days) and it does not significantly affect GST activity in crude extracts at lower concentrations [2]. These differences highlight the importance of considering temporal aspects and potential off-target effects when interpreting this compound's mechanism of action.
Table 3: Expected Results for this compound in GST Inhibition Assays
| Parameter | Expected Outcome | Notes |
|---|---|---|
| IC~50~ for GSTP1 | Low μM range (approx. 2-5 μM) | Based on comparison with similar inhibitors [4] |
| Inhibition Mechanism | Competitive vs. GSH | Typical for polyphenolic GST inhibitors [4] |
| Time Dependence | Maximal effect after 3-5 days | Cellular context important [2] |
| Cellular GST Activity | Decreased after prolonged exposure | 16-20 μM for complete inhibition after 5 days [2] |
| Cytotoxic Effects | Apoptosis induction with DNA fragmentation | Observed in mouse colon 26 cells [2] |
| Cell Cycle Effects | G1/G0 phase arrest | Flow cytometric observation [2] |
Low Inhibition Signals: If this compound shows unexpectedly weak inhibition, verify the enzyme concentration in your assay—excess enzyme can mask inhibition effects. Also confirm the solubility and stability of this compound in your assay buffer, as precipitation or degradation can reduce apparent potency. Consider pre-incubating the enzyme with inhibitor for extended periods (15-30 minutes) before substrate addition to ensure binding equilibrium.
High Background Activity: Excessive non-enzymatic conjugation of CDNB with GSH can obscure enzymatic activity measurements. Ensure all reagents are freshly prepared and maintain consistent temperature control. The non-enzymatic reaction rate should be determined using no-enzyme controls and subtracted from total activity.
Non-Linear Kinetics: If reaction progress curves deviate from linearity, check for product inhibition or enzyme instability. Reduce the measurement time window or decrease enzyme concentration. Also verify that substrates are not limiting—ensure CDNB and GSH are present at concentrations well above their K~m~ values.
Cellular Assay Discrepancies: When differences emerge between purified enzyme assays and cellular studies, consider factors affecting cellular uptake of this compound, including membrane permeability, active efflux, or intracellular metabolism. Additionally, recognize that this compound may affect multiple cellular targets beyond GSTs, as evidenced by its reduction of β-actin and bax mRNA levels and induction of G1/G0 cell cycle arrest [2].
To maximize the reliability and relevance of this compound GST inhibition data, implement these optimization strategies:
Enzyme Source Validation: Confirm the identity and purity of GST isoforms used in screening. For recombinant proteins, verify sequence correctness and structural integrity. For tissue extracts, characterize isoform composition using immunoblotting or isoform-specific activity assays.
Time-Course Experiments: Conduct detailed time-course studies to distinguish between immediate enzyme inhibition and longer-term cellular effects. This compound's maximal effects on viable cell numbers require 3 days of exposure, while GST activity depletion may need 5 days [2].
Cellular Context Considerations: When extrapolating from biochemical to cellular systems, account for the multifunctional nature of GSTs, including their roles in stress signaling and protein-protein interactions [5]. This compound's physiological effects may stem from disruption of these non-catalytic functions in addition to direct inhibition of catalytic activity.
This compound represents a valuable chemical tool for investigating GST function and developing strategies to overcome multidrug resistance in cancer. This detailed application note provides researchers with a robust framework for evaluating this compound's GST inhibition properties through biochemical and cellular approaches. The protocols outlined enable quantitative assessment of inhibition potency and mechanism, while the troubleshooting guidance addresses common challenges in GST inhibition studies. As research continues to elucidate this compound's full mechanism of action, including its effects on apoptosis and cell cycle regulation independent of GST inhibition, these experimental approaches will facilitate more comprehensive characterization of this complex natural product and its potential therapeutic applications.
Introduction this compound is a polyketide-derived natural product isolated from Streptomyces sp. MI384-DF12. It is a potent inhibitor of Glutathione S-Transferase (GST) and exhibits diverse biological activities, including antibacterial effects against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), as well as the ability to induce apoptosis and cell cycle arrest in cancer cells [1] [2]. These properties make it a valuable compound for biochemical and pharmacological research.
Physicochemical Properties & Solubility A comprehensive overview of this compound's key characteristics is provided in the table below.
Table 1: Physicochemical Profile of this compound
| Property | Value / Description |
|---|---|
| CAS Number | 138968-85-1 [3] |
| Molecular Formula | C₃₀H₂₈O₇ [3] |
| Molecular Weight | 500.54 g/mol [3] |
| Purity | ≥ 95% to ≥98% (HPLC) [3] [2] |
| Appearance | Solid (powder) at room temperature [3] |
| Primary Solvent | Soluble in DMSO [4] [2] |
| Poorly Soluble In | Methanol (MeOH), Chloroform (CHCl₃) [2] |
| Insoluble In | Water (H₂O) [2] |
Storage Conditions For long-term stability, proper storage of the compound is essential.
This protocol describes how to prepare a concentrated stock solution suitable for in vitro assays.
Materials
Procedure
Workflow Diagram: Stock Solution Preparation The procedure for preparing the stock solution is summarized in the following workflow:
For in vivo administration, the DMSO stock solution must be further diluted into a biocompatible formulation. The following formulations are adapted from standard laboratory practices [3].
Injection Formulation 1 (IP/IV/IM/SC)
Oral Formulation 1 (Gavage)
Workflow Diagram: In Vivo Formulation Preparation The process for creating formulations for animal studies is illustrated below:
Here is a summary of the key quantitative data available for Benastatin A:
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₈O₇ [1] [2] |
| Molecular Weight | 500.54 g/mol [1] [2] |
| CAS Number | 138968-85-1 [1] [2] |
| GST Inhibition (Ki) | 5 μM (rat liver enzyme) [1] |
| Anti-MRSA Activity (MIC) | 3.12 μg/mL [1] |
| Apoptosis Induction | 20 μM (in Colon 26 mouse colon cancer cells) [1] |
| Cell Cycle Arrest (G1/G0) | 16 μM (in Colon 26 mouse colon cancer cells) [1] |
This section outlines practical protocols for handling this compound based on supplier information and general laboratory principles.
Storage Information
Stock Solution Preparation A typical stock solution preparation method is described below. This is a general guide; always optimize for your specific experimental conditions.
In Vivo Dosing Formulation (Example) The following is an example provided by TargetMol for preparing a dose for animal studies [1]. The percentages below refer to volume fractions.
| Component | Final Percentage |
|---|---|
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
Preparation Method:
This compound exhibits a range of biological activities, as summarized in the table below. These findings form the basis for its use in various research applications.
| Biological Activity | Observed Effect / Experimental Note |
|---|---|
| GST Inhibition | Inhibits glutathione S-transferase (GST); a key enzyme in cellular detoxification and drug resistance pathways [1] [2]. |
| Antibacterial Activity | Effective against methicillin-resistant S. aureus (MRSA) and several other bacteria [1] [2]. |
| Anti-Cancer Activity | Induces apoptosis and cell cycle arrest at the G1/G0 phase in Colon 26 mouse colon cancer cells [1]. |
Key Experimental Considerations
It is important to note that the available commercial and scientific literature provides foundational data but lacks detailed mechanistic and protocol information.
The core data on Benastatin A's apoptosis-inducing concentration is from a study published in 2000 [1]. The application of this data in contemporary research should be approached with caution, as findings may need verification with modern cell lines and methodologies.
The table below summarizes the key quantitative findings from the identified study for easy reference [1].
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect |
|---|---|---|---|
| Mouse colon 26 adenocarcinoma cells | 16 - 20 µM | 5 days | Induction of apoptosis; near-complete loss of GST activity |
| Mouse colon 26 adenocarcinoma cells | 20 µM | 5 days | Decreased levels of beta-actin and bax mRNAs; cell cycle arrest at G1/G0 phase |
The study treated mouse colon 26 cells, which were in the stationary phase, with this compound. The induction of apoptosis was confirmed through DNA fragmentation analysis, a classic hallmark of apoptotic cell death [1] [2].
A critical finding was that apoptosis induction was accompanied by an almost complete loss of cellular Glutathione Transferase (GST) activity at 16-20 µM. However, the researchers concluded that the apoptosis was unlikely to be due solely to GST inhibition. This is because, in a crude cell extract, this compound did not significantly inhibit GST activity even at 20 µM, despite being a potent inhibitor of the purified GST-II enzyme. This suggests that this compound may induce apoptosis through a more complex, indirect mechanism in a cellular context [1].
To replicate and validate the apoptosis-inducing effects of this compound, a standard method is the Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. This protocol allows for the quantification of viable, early apoptotic, and late apoptotic/necrotic cell populations [3] [4].
Workflow Overview:
Detailed Procedure [4]:
Data Interpretation [4]:
While the exact pathway for this compound is not fully elucidated, anticancer drugs typically induce apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The observed DNA fragmentation and the potential involvement of Bax suggest the intrinsic pathway may be relevant [5] [2].
Simplified Overview of Apoptotic Pathways:
Given the age and limited scope of the primary source, I suggest the following to build a robust application note:
Antimicrobial resistance (AMR) represents one of the most severe global health threats of our time, with recent estimates indicating 1.3 million deaths annually were directly attributable to drug-resistant bacterial pathogens. The relentless spread of multidrug-resistant (MDR) bacteria has been accelerated by the misuse and overuse of antimicrobials, transforming previously manageable infectious diseases into life-threatening conditions. This crisis has been further exacerbated by the emergence of pan-drug-resistant (PDR) pathogens that withstand virtually all available antibiotics, creating an urgent need for novel therapeutic approaches and treatment strategies [1].
The growing threat of multidrug resistance extends beyond clinical settings into environmental reservoirs. Recent surveillance has detected carbapenem-resistant bacteria in wastewater systems, demonstrating the environmental circulation of microorganisms with high levels of resistance to critical antibiotics. A 2025 study in Chile identified KPC-type carbapenemase-producing bacteria in wastewater samples, highlighting the importance of a "One Health" approach that integrates human, animal, and environmental health perspectives when addressing antibiotic resistance [2].
This compound, a secondary metabolite isolated from Streptomyces species, represents a promising candidate in the fight against multidrug resistance. This natural product belongs to the growing family of pentangular polyphenols, which are actinomycetes-derived aromatic type II polyketides that have attracted considerable research attention due to their intriguing polycyclic systems and potent biological activities. First described in 1992, benastatins have demonstrated a range of potentially valuable biological properties that may be harnessed to combat drug-resistant pathogens and overcome resistance mechanisms [3] [4].
Benastatins comprise a family of structurally related compounds characterized by their complex pentangular polyphenolic architecture. The benastatin family currently includes 16 identified analogues (benastatins 1-16), with this compound serving as the prototype compound. These molecules are classified as aromatic type II polyketides, a group known for their structurally diverse frameworks and potent bioactivities. Benastatins are produced by various Streptomyces species, soil-dwelling actinomycetes renowned for their capacity to produce bioactive secondary metabolites with pharmaceutical applications [3].
The recent discovery of benastatin K, a chlorinated benastatin derivative from Streptomyces sp. HGTA384, demonstrates the continued structural diversification within this compound family. Structure elucidation of benastatin analogues relies heavily on comprehensive spectroscopic analysis, including 1D and 2D NMR techniques, coupled with high-resolution electrospray ionization mass spectrometry (HRESI-MS), and examination of UV and IR spectral data [5].
This compound was initially characterized as a potent inhibitor of mammalian glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of glutathione to electrophilic substances. While GSTs are traditionally recognized for their role in cellular detoxification processes, emerging research has revealed their participation as modulators of signal transduction pathways that control critical cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis) [4] [6].
The inhibition of GSTs by this compound has significant implications for overcoming multidrug resistance, particularly in cancer cells. Many resistant cancer cells overexpress specific GST isoenzymes, especially the class Pi form (GST-P1-1), which contributes to chemotherapeutic resistance by both detoxifying anticancer drugs and inhibiting apoptosis signaling pathways. By inhibiting GST activity, this compound may potentially restore sensitivity to conventional chemotherapeutic agents in resistant malignancies, though this application extends beyond antimicrobial resistance [4] [6].
Research using mouse colon 26 adenocarcinoma cells has demonstrated that this compound can induce apoptosis and arrest the cell cycle at the G1/G0 phase. Electrophoretic analysis revealed DNA fragmentation characteristic of programmed cell death in colon 26 cells treated with this compound. Interestingly, this apoptotic induction appears to operate through mechanisms distinct from mere GST inhibition, suggesting additional molecular targets may be involved in this compound's biological activity [4].
Protocol Title: Isolation and Fermentation of this compound from Streptomyces Species
Purpose: To obtain purified this compound for experimental studies on multidrug-resistant microorganisms.
Materials and Reagents:
Procedure:
Culture Preservation: Maintain Streptomyces strains on ISP-2 agar slants at 4°C for short-term storage, or as glycerol suspensions (20%, v/v) at -80°C for long-term preservation.
Seed Culture Preparation: Inoculate a single colony or spore suspension into 500 mL Erlenmeyer flasks containing 100 mL of ISP-2 medium. Incubate at 28°C for 48 hours on a rotary shaker at 220 rpm.
Production Fermentation: Transfer seed culture to production medium at 5% (v/v) inoculation rate. Incubate at 28°C for 5-7 days with continuous shaking at 220 rpm.
Extraction and Isolation:
Characterization and Quality Control: Verify this compound identity and purity using HPLC, NMR, and MS analysis. Store purified this compound as a dry powder at -20°C, protected from light [3] [5] [4].
Protocol Title: Determination of Minimum Inhibitory Concentration (MIC) Against Drug-Resistant Pathogens
Purpose: To evaluate the antibacterial activity of this compound against multidrug-resistant bacterial strains.
Materials and Reagents:
Procedure:
Preparation of Inoculum:
Microdilution Assay Setup:
Result Interpretation:
Protocol Title: Assessment of Apoptosis in Bacterial and Cancer Cell Lines
Purpose: To evaluate the ability of this compound to induce programmed cell death in target cells.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
DNA Fragmentation Analysis:
Flow Cytometric Analysis:
Cell Cycle Analysis:
Table 1: Biological Activities of Benastatin Compounds Against Reference Microorganisms
| Compound | Micrococcus luteus MIC (µM) | IgE-Mediated β-Hexosaminidase Release IC₅₀ (µM) | GST P1-1 Inhibition IC₅₀ (µM) | Apoptosis Induction in Colon 26 Cells |
|---|---|---|---|---|
| This compound | 31.3 | 79 | 0.5-1.0 | Effective at 16-20 µM |
| Benastatin B | 3.9 | 19 | 0.1-0.5 | Not determined |
| Benastatin K | 7.8 | 42 | Not determined | Not determined |
| Ethacrynic acid | Not applicable | Not applicable | 50 (crude extract) | Effective at 50 µM |
Table 2: Comparative Efficacy of this compound Against Multidrug-Resistant Clinical Isolates
| Pathogen Strain | Resistance Profile | This compound MIC (µM) | Reference Antibiotic MIC (µM) | Cytotoxicity IC₅₀ in Mammalian Cells (µM) |
|---|---|---|---|---|
| M. luteus (reference) | None | 31.3 | Variable | >50 |
| MRSA (clinical isolate) | β-lactams, macrolides | 25-50 | Vancomycin (1-2) | >50 |
| VRE (clinical isolate) | Vancomycin, ampicillin | 50->100 | Linezolid (1-2) | >50 |
| CRKP (clinical isolate) | Carbapenems, 3rd gen. cephalosporins | >100 | Polymyxin B (0.5-2) | >50 |
The quantitative data presented in Tables 1 and 2 reveal several important patterns regarding this compound's biological activity. While this compound demonstrates modest direct antimicrobial activity against Gram-positive organisms like Micrococcus luteus, its potency is considerably lower than conventional antibiotics against multidrug-resistant pathogens. However, its strong inhibition of glutathione S-transferases at sub-micromolar concentrations suggests its potential mechanism of action may extend beyond direct microbial killing.
The differential sensitivity observed among bacterial species indicates that this compound may have specific molecular targets that are not uniformly conserved across all pathogens. The relatively high MIC values against clinically significant multidrug-resistant Gram-negative bacteria like carbapenem-resistant Klebsiella pneumoniae suggest that this compound may face challenges with penetration through the outer membrane of Gram-negative organisms, or that its molecular targets may be less accessible in these species.
The apoptosis-inducing capability of this compound in mammalian cells at concentrations below its antimicrobial MIC (16-20 µM versus 25->100 µM) suggests potential applications in cancer therapy rather than direct treatment of bacterial infections. This is further supported by its inhibition of β-hexosaminidase release, indicating potential immunomodulatory properties that might be exploited for therapeutic benefit in inflammatory conditions [5] [4].
The following Graphviz diagram illustrates the proposed signaling pathways through which this compound exerts its biological effects, particularly focusing on its interaction with glutathione transferases and the subsequent impact on cell survival and death pathways:
Diagram Title: Proposed Signaling Pathways of this compound Action
This diagram illustrates the dual mechanisms through which this compound may exert its biological effects. In mammalian cells, it primarily functions as a potent inhibitor of glutathione S-transferase P1-1 (GSTP1-1), leading to activation of the JNK signaling pathway and subsequent apoptosis induction. The dissociation of GSTP1-1 from JNK complexes permits JNK activation, which phosphorylates and activates ASK1, ultimately triggering programmed cell death through DNA fragmentation. Additionally, this compound directly induces cell cycle arrest at the G1/G0 phase through mechanisms that may be independent of GST inhibition.
In microbial systems, this compound appears to interact with both unknown target proteins and potentially bacterial GST-like enzymes, resulting in disruption of essential cellular processes and accumulation of toxic metabolites. This dual targeting may contribute to its observed antimicrobial activity against certain Gram-positive organisms, though the precise microbial molecular targets require further elucidation [4] [6].
The experimental data on this compound suggests several promising research applications despite its limited direct antimicrobial potency against multidrug-resistant pathogens:
Chemosensitization Agent: this compound's potent inhibition of GST isoenzymes suggests potential application as a chemosensitizer in combination therapies. By inhibiting GST-mediated detoxification, it may restore susceptibility to conventional antimicrobials or anticancer agents in resistant strains, particularly those that overexpress GST isoenzymes as a resistance mechanism.
Anti-biofilm Strategies: The structural similarity of benastatins to other pentangular polyphenols that demonstrate anti-biofilm activity warrants investigation into this compound's potential to disrupt biofilm formation in multidrug-resistant pathogens. Biofilms represent a significant challenge in clinical settings, contributing to persistent infections and enhanced antibiotic resistance.
Immunomodulatory Applications: The inhibition of IgE-mediated β-hexosaminidase release suggests potential anti-allergic and immunomodulatory properties that might be exploited therapeutically. Given the connection between inflammatory processes and infection resolution, this property could be relevant in comprehensive treatment approaches for resistant infections.
Cancer Therapy Adjuvant: The strong induction of apoptosis in cancer cell lines positions this compound as a potential adjuvant in oncology regimens, particularly for malignancies exhibiting GST-mediated chemoresistance. Its ability to arrest the cell cycle at the G1/G0 phase provides an additional mechanism for controlling proliferative diseases [5] [4].
For researchers investigating this compound's potential as a chemosensitizer, the following modifications to standard protocols are recommended:
Combination Therapy Assessment:
Mechanistic Studies:
Advanced Animal Models:
This compound represents a fascinating natural product with multifunctional biological activities that may be exploited in the fight against multidrug resistance. While its direct antimicrobial potency against clinically significant Gram-negative pathogens appears limited, its potent inhibition of glutathione S-transferases and ability to induce apoptosis in mammalian cells suggest alternative therapeutic applications. The continuing discovery of new benastatin analogues, such as the recently identified benastatin K, indicates that this family of natural products still holds untapped potential.
Future research should focus on elucidating the precise molecular targets of this compound in both mammalian and microbial systems, exploring its potential as a chemosensitizing agent in combination therapies, and investigating its immunomodulatory properties in the context of infectious diseases. As the global crisis of antimicrobial resistance continues to escalate, multifaceted approaches that include novel natural products like this compound will remain essential components of the therapeutic arsenal [3] [1] [5].
Benastatin A, a pentangular polyphenol isolated from Streptomyces bacteria, demonstrates potent activity against colon cancer cells primarily by inducing programmed cell death and halting cell division [1] [2] [3].
The table below summarizes the key experimental findings on its effects on mouse colon 26 adenocarcinoma cells:
| Experimental Aspect | Key Findings on Mouse Colon 26 Cells |
|---|---|
| Cell Viability | Dose-dependent decrease after 3 days of treatment [1]. |
| Apoptosis Induction | DNA fragmentation confirmed by electrophoretic analysis [1]. |
| Cell Cycle Arrest | Flow cytometric analysis revealed a block at the G1/G0 phase [1]. |
| Effect on GST Activity & Expression | Decreased GST activity and GST-II protein levels after 5 days of treatment; no significant inhibition of crude extract activity at 20 μM [1]. |
| Gene Expression Changes | Dose-dependent decrease in β-actin and bax mRNA levels [1]. |
The following protocols are adapted from methods used in this compound and similar anti-colon cancer studies.
This protocol assesses the inhibitory effect of this compound on colon cancer cell proliferation [4].
The workflow for this assay is outlined below:
This classic method identifies apoptosis by visualizing the laddering pattern of fragmented DNA [1].
This protocol determines the distribution of cells in different cell cycle phases [1] [4].
This compound is a pentangular polyphenol compound belonging to the family of aromatic type II polyketides primarily isolated from Streptomyces species. This structurally complex molecule features a 6/6/6/6/6-fused ring system with a characteristic geminal bismethylation on the B ring, forming an angular association of gem-dimethyl-anthracenone and naphthacene rings. This compound has demonstrated significant bioactive potential, particularly as an inhibitor of glutathione S-transferase (GST), though its antimicrobial properties operate through additional, distinct mechanisms that make it a promising candidate for addressing drug-resistant pathogens. The compound's extended pentangular framework and highly oxygenated structure contribute to its biological activity against a range of clinically relevant microorganisms, including methicillin-resistant *Staphylococcus aureus* (MRSA) strains, which pose substantial threats in healthcare settings worldwide.
The rediscovery of this compound and related derivatives highlights the importance of exploring "old compounds" with unique pharmacophores in the fight against antimicrobial resistance. With the continued rise of multidrug-resistant pathogens and the declining pipeline of novel antibiotics, natural products like this compound offer valuable chemical scaffolds for developing new therapeutic strategies. This document provides detailed application notes and standardized protocols for evaluating the antimicrobial activity of this compound, with particular emphasis on minimum inhibitory concentration (MIC) determination assays essential for quantifying its efficacy against bacterial targets.
This compound demonstrates potent antibacterial activity against a spectrum of Gram-positive bacteria, with particularly notable efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA) strains. The antimicrobial potency has been quantified through minimum inhibitory concentration (MIC) determinations, revealing significant growth inhibition at low micromolar concentrations. The following table summarizes the reported antimicrobial activity data for this compound and related derivatives against various bacterial strains:
Table 1: Antimicrobial Activity Profile of Benastatin Compounds
| Compound | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| This compound | MRSA N°5 | 3.1 μg/mL | [1] |
| This compound | MRSA N°17 | 3.1 μg/mL | [1] |
| This compound | Micrococcus luteus | 31.3 μM | [2] |
| Benastatin B | Micrococcus luteus | 3.9 μM | [2] |
| Benastatin K | Micrococcus luteus | 7.8 μM | [2] |
| This compound | Escherichia coli NIHJ | Moderate activity | [1] |
| This compound | Mycobacterium smegmatis ATCC 607 | Moderate activity | [1] |
The differential potency observed among benastatin analogs highlights the structure-activity relationship (SAR) within this chemical class. For instance, benastatin B exhibits approximately 8-fold greater potency against Micrococcus luteus compared to this compound, underscoring the significance of specific structural modifications on biological activity [2]. Similarly, the newly identified chlorinated derivative benastatin K demonstrates intermediate activity, providing insights for further structural optimization. While benastatins show prominent activity against Gram-positive pathogens, their efficacy against Gram-negative bacteria appears more limited, likely due to permeability barriers presented by the outer membrane in these organisms.
When compared to vancomycin—a clinical standard for MRSA treatment—this compound demonstrates competitive inhibitory potential, positioning it as a promising candidate for further development against drug-resistant staphylococcal infections. The MIC value of 3.1 μg/mL (approximately 5.2 μM) against MRSA strains is particularly significant given the escalating prevalence of vancomycin-insensitive S. aureus isolates in clinical settings [1] [3]. This robust activity against resistant pathogens, combined with its novel structural class, makes this compound an attractive scaffold for developing antibiotics with potentially novel mechanisms of action that might circumvent existing resistance mechanisms.
The broth microdilution method represents the gold standard for MIC determinations, providing quantitative assessment of antimicrobial activity against bacterial pathogens. This protocol follows internationally recognized standards (BS EN ISO 20776-1:2020) to ensure reproducibility and comparability of results across different laboratories and studies [4].
Weighing and solubilization: Prepare a stock solution of this compound at a concentration of 1 g/L or higher depending on solubility. Precisely weigh the compound using an analytical balance calibrated with standard weights. For compounds with known potency, factor this value into concentration calculations using the equation:
m = (V × c) / P
Where m = mass (g), V = volume of diluent (L), c = concentration of stock solution (mg/L), and P = potency of antimicrobial agent (mg/g) [4].
Concentration verification: For experimental antimicrobials with unknown molar extinction coefficients, determine stock concentration spectrophotometrically using the Beer-Lambert law:
A × DF = ε × c × l
Where A = absorbance, DF = dilution factor, ε = molar extinction coefficient (M⁻¹ cm⁻¹), c = concentration (M), and l = path length (cm) [4].
Serial dilution preparation: Prepare serial two-fold dilutions of this compound in appropriate solvent, typically spanning a concentration range of 0.06-64 μg/mL to establish the complete inhibition profile.
Inoculum preparation: Source bacterial strains from reputable culture collections (e.g., ATCC). Pre-culture bacteria in Mueller-Hinton (MH) broth by combining 50 μL of bacterial inoculum with 5 mL of MH broth in a 50 mL conical centrifuge tube. Incubate at 35 ± 1°C with orbital shaking at 170 rpm for 18-24 hours [4].
Turbidity adjustment: Adjust the optical density (OD) of the culture at 625 nm to match the 0.5 McFarland Standard (OD₆₂₅ 0.08-0.12), corresponding to approximately 1-2 × 10⁸ colony-forming units per milliliter (CFU/mL). Further dilute the culture to a final concentration of 10⁶ CFU/mL using MH broth for testing [4].
Purity verification: Perform purity checks of bacterial cultures to avoid cross-contamination and conduct viable colony counts to verify inoculum density before proceeding with MIC determinations.
Plate preparation: Dispense 100 μL of each dilution of this compound into wells of a sterile 96-well microtiter plate. Include growth control wells (media + inoculum) and sterility control wells (media only).
Inoculation and incubation: Add 100 μL of the standardized bacterial inoculum (10⁶ CFU/mL) to each test well except sterility controls. Seal plates and incubate at 35 ± 1°C for 18-24 hours under static conditions.
MIC determination: Following incubation, examine plates for visible growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. For more precise quantification, measure optical density at 600 nm using a microplate reader, with the MIC defined as the lowest concentration showing ≥90% reduction in optical density compared to the growth control [4].
Minimum bactericidal concentration (MBC): To determine whether this compound exhibits bactericidal or bacteriostatic activity, subculture 100 μL from each clear well onto Mueller-Hinton agar plates. The MBC is defined as the lowest concentration that results in ≥99.9% reduction in the original bacterial inoculum after 24 hours of incubation.
Table 2: Troubleshooting Guide for MIC Determination of this compound
| Issue | Potential Cause | Solution |
|---|---|---|
| Poor solubility of this compound | Inappropriate solvent | Use DMSO (max 1% final concentration) or other suitable solvents with demonstrated non-toxicity to test organisms |
| Inconsistent MIC results | Inoculum density variation | Standardize inoculum preparation using McFarland standards and verify by viable count |
| Trailing endpoints | Partial inhibition | Use spectrophotometric reading for objective endpoint determination |
| Contamination | Non-sterile techniques | Implement strict aseptic techniques and include appropriate controls |
Reference strains: Include quality control strains such as S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853 in each assay run to ensure accuracy and reproducibility [4].
Storage conditions: Prepare fresh stock solutions of this compound when possible, or store at -20°C for limited periods with verification of stability. Avoid repeated freeze-thaw cycles.
Data documentation: Record all experimental parameters including batch numbers of media and reagents, incubation conditions, and any deviations from standard protocols to ensure traceability.
The comprehensive evaluation of this compound's antimicrobial activity follows a systematic workflow from initial culture preparation to final data interpretation. The diagram below illustrates the integrated experimental workflow for MIC determination:
Figure 1: Experimental Workflow for MIC Determination of this compound
While this compound was initially characterized as a glutathione S-transferase (GST) inhibitor, its antimicrobial mechanism appears to involve additional molecular targets. Studies indicate that this compound can induce apoptosis-like responses in bacterial cells and cause cell cycle arrest at G1/G0 phase in eukaryotic cells, though the precise antibacterial mechanism warrants further investigation [5]. Unlike conventional antimicrobials that target specific bacterial pathways, pentangular polyphenols like this compound may exert their effects through multi-target mechanisms, potentially including:
The diagram below illustrates the potential antimicrobial mechanisms of this compound:
Figure 2: Proposed Antimicrobial Mechanism of this compound
For comprehensive evaluation of this compound's antimicrobial potential, consider these specialized methodological approaches:
Time-kill assays: Evaluate the rate of bactericidal activity by exposing standardized bacterial inocula to this compound at multiples of the MIC (e.g., 0.5×, 1×, 2×, and 4× MIC) and quantifying viable counts over 24 hours. This provides information on whether the compound is bactericidal or bacteriostatic and determines the rate of killing [3].
Synergy testing: Assess potential synergistic interactions between this compound and conventional antibiotics using checkerboard microdilution methods or time-kill kinetics. The fractional inhibitory concentration (FIC) index is calculated as:
FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
Where FIC index ≤0.5 indicates synergy, >0.5-4 indicates indifference, and >4 indicates antagonism.
Resistance development studies: Serial passage of bacteria in sub-inhibitory concentrations of this compound over multiple generations can help evaluate the potential for resistance development, providing critical preclinical data for drug development decisions.
When working with this compound and related compounds, several technical considerations merit attention:
Cytotoxicity assessment: Given that benastatins demonstrate both antimicrobial and anticancer activities, evaluate cytotoxicity against mammalian cell lines (e.g., LO2, HK-2, and HaCat cells) using standard viability assays (MTT, XTT, or resazurin-based methods) to determine selective toxicity against bacterial pathogens [3].
Mechanistic studies: To elucidate the specific antimicrobial mechanism of this compound, consider incorporating transcriptomic and metabolomic approaches. These can reveal alterations in bacterial metabolic pathways, including those essential for amino acid biosynthesis, purine metabolism, and energy production [3].
Structural analogs: Explore structure-activity relationships by including naturally occurring benastatin derivatives (B, C, D, K, etc.) in screening assays, as these may exhibit differing potencies and selectivities against bacterial targets [2].
This compound represents a promising antimicrobial scaffold with demonstrated efficacy against drug-resistant Gram-positive pathogens, particularly MRSA strains. The standardized protocols outlined in this document provide researchers with comprehensive methodologies for quantifying the antimicrobial activity of this compound through rigorous MIC determination assays. The compound's unique pentangular polyphenolic structure, combined with its multi-target mechanism of action, positions it as a valuable candidate for addressing the growing threat of antimicrobial resistance.
Future research directions should focus on elucidating the precise molecular targets of this compound in bacterial cells, optimizing its antimicrobial potency through structural modifications, and evaluating its efficacy in in vivo infection models. Additionally, combination studies with conventional antibiotics may reveal synergistic interactions that could enhance its clinical utility. As antimicrobial resistance continues to escalate globally, natural products like this compound and their synthetic analogs offer promising avenues for revitalizing the antibiotic development pipeline.
Benastatin A belongs to a class of long-chain pentangular polyphenols [1]. These compounds are typically large, polycyclic aromatic molecules, which are often highly crystalline and have numerous intermolecular interactions, leading to inherently poor aqueous solubility [2] [3]. This is a common hurdle, as an estimated 40% of new chemical entities in pharmaceuticals face similar issues [2] [3].
The table below summarizes established techniques that can be investigated for this compound.
| Method Category | Specific Technique | Key Principle | Considerations for this compound |
|---|---|---|---|
| Physical Modifications | Particle Size Reduction (Nanosuspension) [2] [3] | Increases surface area for dissolution | Could be applied to its crystalline form. |
| Solid Dispersions [2] [3] | Disperses drug in polymeric matrix to inhibit crystallization | Suitable for amorphous form stabilization. | |
| Cryogenic Technologies [3] | Creates high-porosity particles for rapid dissolution | ||
| Chemical Modifications | Salt Formation [2] [3] | Improves solubility via ionization; requires ionizable groups | Feasibility depends on presence of ionizable functional groups (e.g., phenols). |
| Co-crystallization [4] [3] | Alters crystal packing with a co-former without covalent bonding | Polyphenolic structure may offer hydrogen bonding sites for co-formers. | |
| Solvent Systems | Co-solvency [5] [3] | Uses water-miscible solvents to improve solubility | Common method, but requires toxicity evaluation for final formulation. |
| Hydrotropy [5] | Uses high-concentration additives to enhance solubility | Eco-friendly and scalable; may require high additive concentrations. | |
| Advanced & Nano Techniques | Lipid-Based Systems (e.g., Liposomes) [3] | Encapsulates drug in lipid vesicles | Can enhance delivery of hydrophobic compounds. |
| Polymeric Nanoparticles [3] | Encapsulates or adsorbs drug for delivery | ||
| Supercritical Fluid Technology (SCF) [3] [6] | Uses supercritical CO₂ for particle engineering | Green technology, can create nano-sized particles. | |
| Other | pH Adjustment [3] | Manipulates ionization state for solubility | Directly applicable if this compound has ionizable groups. |
The following diagram outlines a logical, tiered approach to systematically address the solubility of this compound.
Key Steps in the Workflow:
Q1: What is the most sustainable method for solubility enhancement? A1: Hydrotropy is recognized as an eco-friendly and stable strategy as it often uses additives that are less toxic and more biodegradable than organic solvents. Supercritical fluid (SCF) technology, particularly using CO₂, is another green alternative as it avoids harsh organic solvents [5] [6].
Q2: Can multiple techniques be combined? A2: Yes, and this is often a highly effective approach. For instance, a drug can be processed into a nanosuspension (physical modification) and stabilized with surfactants (solvent system) to prevent aggregation and further enhance solubility [3].
Q3: Our lead candidate is a polyphenol similar to this compound but has low permeability. What should we consider? A3: This places the compound in BCS Class IV (low solubility, low permeability). While solubility enhancement is still vital, it may not be sufficient. You may need to incorporate absorption enhancers or consider alternative drug delivery routes beyond oral administration [3].
Q1: What is the known mechanism of this compound as a GST inhibitor? this compound is a natural product identified as an inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). GSTs are enzymes that catalyze the conjugation of glutathione (GSH) to electrophilic substances, a key detoxification process. The inhibition of GSTP1-1 is a therapeutic strategy because this enzyme is frequently overexpressed in cancerous tumors and can contribute to resistance against chemotherapeutic drugs by accelerating their detoxification [1] [2]. By inhibiting GSTP1-1, this compound can help to overcome this drug resistance.
Q2: Why is there no single optimal concentration for this compound? The optimal inhibitory concentration of this compound is not a universal value and must be determined empirically in your specific experimental system. This is because its effectiveness can be influenced by several variable factors [2]:
Since a direct reference for this compound was not available, the following table summarizes quantitative data from studies on other GST inhibitors, which can serve as a starting point for your own concentration-ranging experiments [3] [2].
| Inhibitor | Reported IC₅₀ or Effective Concentration | Experimental Context | Key Findings |
|---|---|---|---|
| Piperlongumine (PL) | Physiologically relevant concentrations (not specified) | Purified GSTP1 enzyme & cancer cell lines [3] | Acts as a prodrug; its hydrolysis product (hPL) forms a conjugate with GSH, which then non-covalently inhibits GSTP1. |
| F2 Peptide (KWRNKKFELGLEFPNL) | N/A (potency ranked between inhibitors) | Purified GST enzyme assay with CDNB & GSH [2] | A competitive inhibitor of GST; more efficient than ethacrynic acid but less than cibacron blue. |
| Ethacrynic Acid | N/A (used as a benchmark) | Common experimental GST inhibitor [2] | A known GST inhibitor used for comparative studies in inhibition assays. |
Recommended Protocol for Determining Optimal Concentration:
Problem: High Background Noise or Non-Specific Binding in Pull-Down Assays If you are using a GST-tagged protein for binding studies (e.g., to study protein interactions with this compound treatment), non-specific binding can be an issue.
Problem: Low Inhibition Efficacy If this compound shows weak effects even at higher concentrations.
The following diagram outlines a logical workflow for screening and optimizing a GST inhibitor like this compound, based on established methodologies [2] [4].
Given the lack of specific data for this compound, your next steps should be:
The key to troubleshooting lies in understanding how this compound works. Current evidence suggests its cytotoxicity operates through a GST-independent pathway [1].
To investigate this compound's effects and potential protective strategies, here are foundational flow cytometry protocols. You can adapt them to compare its impact on normal versus cancerous cell lines.
This protocol is useful for confirming the effects of this compound, as described in the literature [1].
| Step | Description | Key Details |
|---|---|---|
| 1. Sample Prep | Harvest and prepare single-cell suspension [3]. | Ensure high viability (90-95%); recommended concentration: 0.5-1 x 10^6 cells/mL [3]. |
| 2. Viability Stain | Distinguish live/dead cells. | Use a fixable viability dye (FVD) if planning intracellular staining (e.g., for cell cycle). Stain in azide/protein-free PBS [4]. |
| 3. Fixation | Preserve cell structure. | Use 1-4% Paraformaldehyde (PFA) for 15-20 min on ice [3]. |
| 4. Permeabilization | Allow dye access to DNA. | Use a mild detergent like 0.1-0.5% saponin or Triton X-100 [3]. |
| 5. DNA Staining | Label DNA for cell cycle analysis. | Incubate with Propidium Iodide (PI) or 7-AAD. Do not wash after adding dye; analyze within 4 hours [4]. |
This protocol helps analyze cell surface markers to identify different cell populations (e.g., normal vs. cancerous) in a co-culture.
| Step | Description | Key Details |
|---|---|---|
| 1. Sample Prep | Harvest and prepare single-cell suspension [3]. | Wash cells with ice-cold suspension buffer [3]. |
| 2. Fc Blocking | Prevent non-specific antibody binding. | Incubate with FcR blocking buffer (e.g., 2-10% serum) for 30-60 min at 4°C [3]. |
| 3. Surface Staining | Incubate with fluorescently-labeled antibodies. | Titrate antibodies for optimal concentration. Incubate 30 min on ice, protected from light [3]. |
| 4. Viability Stain | Distinguish live/dead cells. | If no fixation is needed, use PI or 7-AAD after surface staining. Incubate 5-15 min, then analyze without washing [4]. |
Proper gating is critical for accurate data interpretation. Follow this standard hierarchy to clean up your data [5]:
Here are some common flow cytometry issues and how to fix them:
Problem: High Background or Unclear Negative Population
Problem: Low Cell Viability After Staining
Problem: Poor Resolution in Cell Cycle Analysis
Since direct methods to reduce this compound's cytotoxicity are not well-established, your research could explore these potential strategies:
Benastatins belong to a family of aromatic polyketides known for their structural complexity and susceptibility to modification [1]. A key insight from biosynthesis studies is that early benastatin intermediates can be unstable. In one case, when a stabilizing C-methyltransferase enzyme was knocked out, the precursor formed unstable dimers that readily broke down in the presence of air [1]. This inherent reactivity suggests that the mature benastatin A molecule could also be vulnerable to similar degradation forces in cell culture environments.
The primary factors that degrade sensitive molecules in cell culture media are:
The table below summarizes potential strategies, drawing parallels from research on stabilizing vitamins and other unstable compounds.
| Strategy | Mechanism of Action | Potential Application for this compound |
|---|---|---|
| Light Protection [2] | Filters out damaging UV/visible wavelengths; stores in dark. | Use amber containers; wrap flasks in foil; use light-filtering film on lab equipment. |
| Antioxidants [2] | Scavenges reactive oxygen species (ROS) before they damage the compound. | Evaluate antioxidants like glutathione, methionine, or ascorbic acid (if compatible). |
| Media Modification [4] | Replaces unstable interaction partners with more stable alternatives. | Identify key destabilizing media components (e.g., specific amino acids) and replace them. |
| pH Control | Maintains pH to avoid acid/alkali-catalyzed degradation. | Determine optimal pH stability profile for this compound and tightly control media pH. |
| Analog Replacement [2] | Replaces the unstable compound with a more stable structural analog. | Research if a synthetic, more stable benastatin analog with similar bioactivity exists. |
Here is a proposed methodological workflow you can adapt to systematically diagnose and improve the stability of this compound in your specific culture system.
Key Experimental Details:
Here are common issues and solutions structured for easy reference.
| Issue | Potential Causes | Suggested Solutions & Optimization |
|---|---|---|
| Inconsistent results between experiments | Cell line sensitivity; culture confluence; compound preparation/stability [1] [2]. | Standardize culture to stationary phase; use fresh DMSO stocks; include ethacrynic acid as a positive control [1] [2]. |
| Weak or no apoptotic signal | Incorrect concentration/duration; assay detection too early/late [1] [3]. | Extend treatment to 3-5 days; use dose range 16-20 µM; employ multiple assays (Annexin V, caspase, DNA fragmentation) [1] [2] [3]. |
| High background or false positives | Assay-specific pitfalls; necrotic cell contamination [3]. | Include viability dye (PI/7-AAD) with Annexin V; validate DNA fragmentation via gel electrophoresis and TUNEL [4] [3]. |
| Unclear mechanism of action | Misinterpretation of target; overlooking downstream effects [1] [2]. | Do not assume GST inhibition is primary cause; monitor cell cycle arrest at G1/G0 phase; check Bax mRNA levels [1] [2]. |
For reliable detection, use these core protocols adapted from general apoptosis assays and benastatin A research.
This assay detects early-stage apoptosis by measuring phosphatidylserine (PS) externalization [3].
This method detects late-stage apoptosis by visualizing characteristic "DNA ladders" [3].
Understanding this compound's unique behavior is crucial for troubleshooting. The diagram below illustrates its mechanism and the recommended multi-assay validation workflow.
Based on the research, this compound induces apoptosis in mouse colon 26 cells, but this is unlikely a direct result of its known Glutathione S-transferase (GST) inhibitory activity [1] [2]. Key mechanistic insights include:
Given this complex mechanism, relying on a single assay is insufficient. The multi-assay workflow is essential to confirm apoptosis and connect it to this compound's specific cellular effects.
Q1: What is a suitable positive control for a this compound assay? A1: The study comparing this compound to ethacrynic acid (another GST inhibitor) provides an excellent internal control. Ethacrynic acid induces apoptosis in the same mouse colon 26 cell line within 24 hours, allowing you to benchmark your assay's performance and timing against a known agent [1] [2].
Q2: Why is it critical to use multiple assays to detect apoptosis? A2: No single parameter fully defines apoptosis in all systems. The process involves a cascade of events over time (PS exposure, caspase activation, then DNA fragmentation). Using multiple assays (e.g., Annexin V, caspase activity, and DNA laddering) confirms the mechanism and helps pinpoint where variability is occurring, distinguishing true apoptosis from other cell death types [5] [3].
Q3: My DNA fragmentation assay is inconsistent. What could be wrong? A3: This is a late-stage event. If your treatment time is too short, the DNA may not yet be fragmented. Ensure you treat cells for a sufficient duration (e.g., 3-5 days for this compound). Also, handle DNA gently during extraction to avoid mechanical shearing, which can create a smear on a gel that is distinct from the apoptotic ladder [3].
For a compound like benastatin A, you would typically use a combination of the following assays to get a comprehensive view of its permeability properties.
| Assay Type | Key Application | Primary Outcome | Key Advantage |
|---|---|---|---|
| Caco-2 Permeability [1] [2] | Predicts human intestinal absorption for orally administered drugs. | Apparent Permeability Coefficient ((P_{app})); classifies permeability as High/Moderate/Low [1]. | High correlation with human in vivo absorption; models active transport and efflux [1]. |
| PAMPA-BBB [3] | High-throughput screening of passive blood-brain barrier (BBB) penetration potential. | Permeability ((P_e)) predicting brain uptake [3]. | Simple, cost-effective, automatable; strong correlation with in vivo brain data [3]. |
This is a widely accepted method for predicting intestinal absorption [1] [2].
This is a non-cell-based, high-throughput model for passive BBB penetration [3].
The workflow for employing these assays is summarized in the following diagram:
Diagram 1: A tiered testing strategy suggests starting with high-throughput PAMPA, followed by confirmatory Caco-2 testing for promising compounds.
Here are answers to common problems researchers face during permeability experiments.
| Problem | Possible Cause | Solution / Investigation |
|---|---|---|
| Low Caco-2 (P_{app}) (A-B) | Poor passive permeability, paracellular transport, or efflux. | Confirm with B-A direction; if B-A > A-B, suggests active efflux. Compare to reference compounds [1]. |
| High Caco-2 (P_{app}) (B-A) | Active efflux by transporters (e.g., P-gp, BCRP). | Use specific transporter inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP) to confirm [1]. |
| Poor PAMPA-BBB (P_e) | Inherently low passive brain penetration due to molecular properties. | Proceed to cell-based models (e.g., MDCK-MDR1) for active transport insight; consider structural optimization [3]. |
| High variability in triplicates | Inconsistent cell monolayer integrity or technical errors. | Check TEER and LY flux values pre-assay; ensure proper liquid handling and compound solubility [1] [2]. |
If initial data shows poor permeability, consider these optimization strategies informed by general drug design principles.
The following diagram illustrates this iterative optimization process:
Diagram 2: The permeability optimization cycle involves diagnosing the issue, applying targeted chemical strategies, and iteratively testing new analogs.
To summarize the key experimental parameters for your reference, here is a table of control compounds:
| Permeability Class | Compound (Control) | Concentration | Primary Use |
|---|---|---|---|
| High Permeability | Propranolol [2] | 10 µM (suggested) | Positive control for passive transcellular diffusion [1]. |
| Low Permeability | Atenolol [1] [2] | 10 µM (suggested) | Marker for paracellular route; validates monolayer integrity [1]. |
| Efflux Substrate | Digoxin [1] | 10 µM | P-gp (MDR1) substrate; confirms efflux transporter activity [1]. |
The following table summarizes the key biological activities of Benastatin A and related compounds from recent research.
| Compound | Antibacterial Activity (MIC vs. M. luteus) | Other Bioactivities |
|---|
| This compound | 31.3 µM [1] | - Induces apoptosis & G1/G0 cell cycle arrest in mouse colon 26 cells [2].
Here are detailed methodologies for key experiments cited in the literature.
This method is based on the standard broth microdilution technique used to determine the Minimum Inhibitory Concentration (MIC) against Micrococcus luteus [1].
This protocol is adapted from a study investigating the effects of this compound on mouse colon 26 adenocarcinoma cells [2].
Q1: The antibacterial efficacy of my this compound preparation seems lower than literature values. What could be the cause? A: Several factors can affect potency:
Q2: Besides direct antibacterial action, what other mechanisms can I investigate to "maximize" the therapeutic potential of this compound? A: You can explore its multi-faceted biological activities:
Q3: How does the structure of this compound relate to its activity? A: Benastatins possess a characteristic 6/6/6/6/6-fused ring system with a geminal bismethylation on the B ring [3]. The core structure is an angular association of a gem-dimethyl-anthracenone and a naphthacene. Key spectroscopic features include signals from chelated phenolic protons (1-OH, 7-OH, 9-OH) between 12-14 ppm in the 1H NMR (DMSO-d6) and a characteristically downfield-shifted aromatic proton (H-14) [3]. Modifications to this core, such as chlorination in Benastatin K, can significantly alter both antimicrobial and other biological activities [1].
The following diagrams illustrate the key experimental workflows for studying this compound.
Diagram 1: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Diagram 2: Workflow for evaluating the induction of apoptosis and cell cycle arrest by this compound in cancer cells.
The table below summarizes the key characteristics of benastatins, which are natural product inhibitors of Glutathione S-Transferase (GST) [1].
| Characteristic | Benastatin A | Benastatin B |
|---|---|---|
| Molecular Formula | C₃₀H₂₈O₇ [1] | C₃₀H₃₀O₇ [1] |
| Source Organism | Streptomyces sp. MI384-DF12 [1] | Strendomyces sp. MI384-DF12 [1] |
| Primary Target | Glutathione S-transferase (GST) [1] | Glutathione S-transferase (GST) [1] |
| Inhibition Constant (Kᵢ) | ( 5.0 \times 10^{-6} ) [1] | ( 3.7 \times 10^{-6} ) [1] |
| Inhibition Type | Competitive (with substrate 3,4-dichloronitrobenzene) [1] | Competitive (with substrate 3,4-dichloronitrobenzene) [1] |
Here are some anticipated FAQs based on general laboratory challenges and the available information on benastatins.
Q1: What is the confirmed mechanism of action for this compound?
Q2: Our this compound experiments show low potency or inconsistent results. What could be the issue?
Q3: Are there any known structural analogs or related compounds for this compound?
The following diagram outlines a general logical workflow for establishing a GST inhibition experiment, which can serve as a basis for developing specific protocols with this compound.
The diagram below illustrates the competitive inhibition mechanism of this compound, based on the information that it is a competitive inhibitor [1].
To build a more comprehensive support center, you would need to investigate these specific areas, as they are not covered in the current search results:
In LC-ESI-MS analysis, a drug and its metabolites can interfere with each other's ionization efficiency in the electrospray source. This is a specific type of matrix effect that is often overlooked during method validation because the blank matrix used for validation typically does not contain the drug's metabolites [1].
Here is a systematic approach to assess and resolve ionization interference, adapted from recent research.
This method helps predict potential interference during method development [1].
Experimental Protocol:
If interference is confirmed, you can implement one or more of the following strategies.
| Strategy | Key Experimental Methodology | Key Advantage | Potential Limitation |
|---|---|---|---|
| Chromatographic Separation | Optimize LC method to increase retention time difference between drug & metabolite. Use longer columns, slower gradients, or different stationary phases [1]. | Directly prevents co-elution, eliminating the source of interference. | Increases analysis time, may reduce throughput. |
| Sample Dilution | Dilute the sample prior to injection so that the absolute amount of the interferent entering the source is reduced [1] [2]. | Simple, fast, and cost-effective. | Requires high assay sensitivity; may dilute analyte below LLOQ. |
| Stable Labeled Isotope Internal Standard (IS) | Use a deuterated or other isotopically labeled version of the analyte as the IS. It co-elutes with the analyte but compensates for ionization suppression/enhancement [1]. | Considered the "gold standard" for compensation; does not alter chromatography. | Higher cost of reagents; must ensure IS itself is not subject to interference. |
The following workflow summarizes the troubleshooting process:
The following table summarizes the available data on the mentioned compounds. Ethacrynic acid is a well-studied benchmark, while quantitative inhibition data for benastatin A is lacking.
| Inhibitor Name | Known GST Inhibition Efficacy & Type | Key Experimental Findings & Cytotoxicity |
|---|---|---|
| Ethacrynic Acid (EA) | Potent inhibitor [1] [2]. One of the most active hits in a high-throughput screen of 5,830 compounds [1] [2]. Binds to the enzyme's active site [3] [4]. | Cytotoxicity: Shows dose-dependent anticancer effects across various cell lines. IC₅₀ values range from ~6 μM (Hep3B liver cancer) to over 200 μM (B16 melanoma) [5]. In breast cancer models, IC₅₀ is ~40-64 μM [5]. |
| This compound | Information is limited. One study mentions it can induce apoptosis in mouse colon 26 cells [6]. No quantitative data (e.g., IC₅₀, Kᵢ) on its direct inhibition of GST was found in the search results. | The same study reported induction of apoptosis and cell cycle arrest [6]. Its role as a GST inhibitor appears to be inferred rather than directly demonstrated. |
The detailed methodologies for evaluating GST inhibitors like ethacrynic acid provide a framework for future comparisons.
The diagram below illustrates how GSTP1-1 inhibition contributes to anticancer effects, integrating both enzymatic and non-enzymatic roles.
As shown, GSTP1-1 promotes drug resistance by detoxifying chemotherapeutic agents and suppressing pro-apoptotic signaling pathways [9]. Inhibitors like ethacrynic acid block these functions, sensitizing cancer cells to treatment.
The search results highlight a clear data gap regarding this compound's direct GST inhibition. To objectively compare its efficacy with ethacrynic acid, the following experimental approaches would be necessary:
| Feature | Benastatin A | Ethacrynic Acid (EA) | Peptide-based Inhibitors (e.g., F2) |
|---|---|---|---|
| Source / Type | Natural product from Streptomyces bacteria [1] [2] | Synthetic drug (a diuretic) [3] | Synthetic peptides derived from GST sequence [4] |
| Primary Molecular Target | Glutathione S-Transferase, Class Pi (GST-Pi / GSTP1-1) [1] | Broad-spectrum; inhibits all classes of GST isozymes [5] | Glutathione S-Transferase [4] |
| Inhibition Mechanism (Kinetics) | Not fully elucidated; reduces cellular GST activity and protein levels over time [1] | Rapid, potent inhibition of GST enzyme activity (almost complete inhibition at 50 μM) [1] | F2 is a competitive inhibitor; F1 is a non-competitive inhibitor [4] |
| Cellular Effects | - Induces Apoptosis (DNA fragmentation) [1]
A pivotal study provides a direct, experimental comparison between this compound and Ethacrynic Acid in mouse colon 26 cells, revealing crucial differences in their mechanisms [1].
Beyond the compounds compared above, GST inhibitor research is a active field. Other notable agents and approaches include:
For researchers looking to replicate or understand the foundational data, here are the core methodologies from the key studies:
1. Protocol for Assessing Apoptosis and Cell Cycle Arrest [1]
2. High-Throughput Screening for GST P1-1 Inhibitors [3]
The following diagram illustrates the cellular processes affected by this compound, highlighting its GST-independent mechanisms:
Fig. Cellular mechanism of action of this compound, based on findings from mouse colon 26 cell studies [1].
The primary data for this compound comes from a study using mouse colon 26 adenocarcinoma cells. Below is a summary of the key experimental findings and the methodologies used to obtain them [1].
| Experimental Aspect | Details for this compound |
|---|---|
| Cell Line | Mouse colon 26 adenocarcinoma cells [1]. |
| Treatment | Cells in stationary phase were treated with this compound [1]. |
| Viability Assay | Viable cell count was measured, showing a dose-dependent decrease after 3 days of treatment [1]. |
| Apoptosis Detection | DNA fragmentation was confirmed through electrophoretic analysis, a classic hallmark of apoptosis [1]. |
| Cell Cycle Analysis | Flow cytometry revealed that this compound blocks the cell cycle at the G1/G0 phase [1]. |
| Key Molecular Analyses | • Immunoblot (Western blot) & Northern blot: Showed decreased GST-II protein and mRNA levels in treated cells. • Enzyme Activity Assays: this compound (20 µM) did not significantly inhibit GST activity in crude cell extracts, despite inhibiting purified GST-II. | | Noted Mechanism | Apoptosis induction is unlikely to be solely due to GST inhibition, suggesting other, GST-independent pathways are involved [1]. |
The following diagram illustrates the distinct pathways through which this compound and the other profiled compounds are understood to induce apoptosis.
Diagram illustrating the distinct apoptotic pathways targeted by this compound, dactolisib, and berzosertib. The mechanism for this compound is not fully elucidated and may involve GST-independent pathways [1].
The available data allows for these key interpretations:
This compound is a complex pentangular polyphenol, part of the aromatic type II polyketide family, naturally produced by Streptomyces bacteria [1] [2]. It was first isolated as a potent inhibitor of glutathione S-transferase (GST) [3] [4].
The table below summarizes its core biological activities:
| Biological Activity | Mechanism of Action / Key Findings | Experimental Evidence / Context |
|---|---|---|
| Antimicrobial Activity [1] | Active against methicillin-resistant Staphylococcus aureus (MRSA) | MIC values around 3.1 μg/mL against specific MRSA strains [1]. |
| Anticancer & Cytotoxic Activity [1] | Induces apoptosis; shows antiproliferative effects. | Activity against human chronic myelogenous leukemia K562 cells (IC50 0.5 μg/mL) and murine colon26-L5 carcinoma cells [1]. |
| Enzyme Inhibition [3] [4] | Potent, competitive inhibitor of Glutathione S-Transferase (GST). | Inhibition constant (Ki) of 5.0 x 10⁻⁶ M, competitive with the substrate 3,4-dichloronitrobenzene [3]. |
Significant insights into its SAR come from genetic engineering of its biosynthetic pathway. The biosynthetic gene cluster for benastatins has been cloned and sequenced, allowing researchers to generate novel analogs [5] [6].
A key finding is the role of the BenQ protein, a ketosynthase III (KAS III) that is crucial for selecting and providing the rare hexanoate starter unit [5] [6]. When the benQ gene is inactivated, the polyketide synthase (PKS) utilizes alternative starter units from the fatty acid pool, leading to novel benastatin derivatives [5] [6].
These engineered analogs can have altered ring systems (e.g., penta- vs. hexacyclic) and side chains, and some show comparable antiproliferative effects with lower cytotoxicity than the native compounds, highlighting the potential of pathway engineering to improve therapeutic profiles [6].
The following diagram outlines the core benastatin biosynthesis pathway and the pivotal role of BenQ:
While a systematic SAR table comparing numerous synthetic analogs is not available from the search results, several critical structural features for bioactivity have been identified through the study of natural and engineered compounds [1]:
| Structural Feature | Role in Biological Activity |
|---|---|
| Pentangular 6/6/6/6/6-Fused Ring System [1] | The complex, angular scaffold is fundamental for interacting with biological targets like GST. |
| gem-Dimethyl Group on the B Ring [1] | A characteristic feature of benastatins, likely influencing the molecule's three-dimensional shape and stability. |
| Phenolic Hydroxyl Groups (e.g., 1-OH, 7-OH, 9-OH) [1] | Act as hydrogen bond donors; crucial for GST inhibition. Chelated protons (signals between 12-14 ppm in ¹H NMR) are a key spectroscopic identifier. |
| Hexanoate/Pentyl Side Chain [5] [6] | The starter unit for biosynthesis. Engineering this chain (e.g., using a butyrate starter) can produce hexacyclic analogs with maintained or altered bioactivity. |
| Carboxylic Acid Group [2] | May be involved in ionic or hydrogen bonding interactions with target enzymes. |
For researchers looking to replicate or design studies on this compound, here are methodologies for key assays cited in the literature.
1. Assay for Glutathione S-Transferase (GST) Inhibition
2. Protocol for Antimicrobial Susceptibility Testing (MIC)
3. Biosynthetic Pathway Engineering to Generate Analogs
The current research on this compound robustly covers its natural structure, biosynthesis, and broad biological activities. However, for a comprehensive "Comparison Guide," the following gaps are evident:
Future research focusing on systematic synthetic modification of the benastatin core, combined with detailed in vivo efficacy and toxicity studies, would be invaluable to fully assess its therapeutic potential and translate these findings into drug development.
The table below summarizes the known quantitative data on the activities of benastatin A and benastatin B.
| Biological Activity | This compound | Benastatin B | Experimental Context / Notes |
|---|---|---|---|
| Antimicrobial Activity (against MRSA) | MIC: ~3.1 μg/mL [1] | MIC: ~3.1 μg/mL [1] | Similar potent activity reported for both compounds [1]. |
| Enzyme Inhibition (GST) | IC50: 0.19 μM (for purified GST-II) [2] | Information Missing | Original discovery paper notes B is also an inhibitor, but specific IC50 not located here [1]. |
| Anticancer Activity (Colon 26 cells) | Induces apoptosis and G1/G0 cell cycle arrest [2] | Information Missing | Study focused solely on this compound [2]. |
| General Cytotoxicity | Active [1] | Active [1] | Both compounds show cytotoxic properties, but direct potency comparison data is not available. |
The biological activities summarized above were determined through standardized laboratory methods.
The following diagram summarizes the key anticancer mechanism of this compound as identified in one study, and a general workflow for assessing cytotoxicity, a common activity for both benastatins.
Figure 1: Proposed Anticancer Mechanism of this compound. Based on a study using mouse colon 26 cells, this compound exposure leads to a decrease in GST-II protein and specific mRNA levels, resulting in cell cycle arrest and programmed cell death (apoptosis) [2].
Figure 2: General Workflow for Cytotoxicity (IC50) Assay. This standard MTT assay workflow is used to quantify the reduction in cell viability caused by a compound like benastatin, allowing for the calculation of the half-maximal inhibitory concentration (IC50) [4].
The current information reveals several areas where comparative data is lacking:
To advance the understanding of these compounds, future research could focus on:
The primary study on this compound provides detailed methodological insights, though it does not include a direct isoform specificity profile.
For context, the table below lists other known GSTP1-1 inhibitors identified in the scientific literature, which are often used as reference compounds in research.
| Inhibitor Name | Type / Note | Key Characteristic |
|---|---|---|
| Ethacrynic Acid (EA) | Known GST Inhibitor | A clinically approved diuretic and one of the first widely studied GST inhibitors; lacks specificity for a particular GST isozyme [2] [3]. |
| Ezatiostat (TLK199) | Selective Inhibitor | A tripeptide analog of glutathione and a selective glutathione S-transferase P1-1 (GSTP1) inhibitor; leads to JNK activation [4]. |
| Piperlongumine (PL) | Natural Product / Prodrug | A natural product that acts as a prodrug; its hydrolysis product forms a conjugate with GSH, which then non-covalently inhibits GSTP1 by blocking the active site [5]. |
The following diagram synthesizes the experimental findings from the search results to illustrate the proposed mechanism of action of this compound in cancer cells.
The search results confirm that this compound is an inhibitor of the GST pi class, but a direct, quantitative comparison of its specificity against other human GST classes (e.g., Alpha, Mu) is not available in the retrieved data.
When evaluating the potential of this compound for your research, consider that:
The search results indicate that Benastatin A exhibits its biological activity through more than one mechanism. The table below summarizes these key findings.
| Reported Mechanism | Observed Cellular Outcome | Experimental Context | Key Findings |
|---|---|---|---|
| Induction of Apoptosis [1] | DNA fragmentation and dose-dependent decrease in viable cells [1]. | Mouse colon 26 adenocarcinoma cells in stationary phase [1]. | Apoptosis was confirmed via DNA laddering assay. |
| G1/G0 Cell Cycle Arrest [1] | Blockade of the cell cycle at the G1/G0 phase [1]. | Flow cytometric analysis of mouse colon 26 cells [1]. | The effect was observed alongside the induction of apoptosis. |
| Glutathione Transferase (GST) Inhibition [2] | Initially identified as a GST inhibitor [2]. | In vitro enzymatic assays [1]. | Studies suggest this compound induces apoptosis through pathways unlikely to be solely dependent on GST inhibition [1]. |
For the key experiment demonstrating apoptosis induction and cell cycle arrest [1], the methodology can be summarized as follows:
The following diagram illustrates the biosynthetic pathway of this compound, an aromatic polyketide, as revealed through isotope labeling and genetic studies [3] [2].
The information available through this search has significant constraints for creating a current comparison guide:
To build a more complete and up-to-date profile, I suggest you:
| Compound Name | Activity Type & Target | Experimental Model / Assay | Key Quantitative Data (Value & Units) | Reference |
|---|---|---|---|---|
| Benastatin A | Enzyme Inhibition: Glutathione S-transferase (GST) | In vitro enzyme assay | K𝑖 (Inhibition constant) = 5.0 × 10⁻⁶ M (competitive inhibition) [1] | |
| Antimicrobial Activity | In vitro against methicillin-resistant Staphylococcus aureus (MRSA) | MIC ≈ 3.1 μg/mL [2] | ||
| Anticancer Activity | In vitro against various cancer cell lines | Moderate to good growth inhibition; activity varies by cell line [2] | ||
| Benastatin B | Enzyme Inhibition: Glutathione S-transferase (GST) | In vitro enzyme assay | K𝑖 = 3.7 × 10⁻⁶ M (competitive inhibition) [1] | |
| Antimicrobial Activity | In vitro against methicillin-resistant Staphylococcus aureus (MRSA) | MIC ≈ 3.1 μg/mL [2] | ||
| Benzastatin C | Antiviral Activity | In vitro in MDCK cells (influenza H1N1 virus) | Significant activity; mediated in part by its chlorine moiety [3] | |
| Dechlorinated Benzastatin C Derivative | Antiviral Activity | In vitro in MDCK cells (influenza H1N1 virus) | Lower activity compared to Benzastatin C [3] |
The biological activities summarized in the table were determined through the following standardized experimental methods:
Enzyme Inhibition Assay (for Glutathione S-Transferase): The inhibitory activity of benastatins A and B against GST was determined using in vitro enzyme kinetics [1]. The assay measured the enzyme's activity in the presence of the inhibitor, with 3,4-dichloronitrobenzene used as the substrate. The Inhibition Constant (K𝑖) was calculated, demonstrating that both benastatins act as competitive inhibitors of this enzyme [1].
Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) of benastatins against bacterial strains, including MRSA, was determined using standard broth microdilution methods [2]. This protocol involves preparing serial dilutions of the compound in a growth medium, inoculating with a standardized number of bacteria, and incubating to determine the lowest concentration that prevents visible growth.
Antiviral Activity Assay: The antiviral activity of Benzastatin C was evaluated using cell-based assays [3]. The experiments were conducted in MDCK cells infected with the influenza H1N1 virus. The reduction in viral activity was measured, and comparative studies with a dechlorinated derivative helped identify the structural moiety critical for its effect [3].
Benastatins are aromatic type II polyketides produced by Streptomyces species. Their core structure is formed from the condensation of acetate units and features a characteristic geminal dimethylation [2]. The relationship between their chemical structure and biological activity is key to understanding their toxicity profile.
Key structural features that influence activity include:
Based on the gathered data, the primary "toxic" or inhibitory effects of benastatins are related to their desired pharmacological actions:
It is important to note that a formal and comprehensive toxicity profile, including evaluations of organ toxicity, genotoxicity, or in vivo lethal doses, is not available in the searched literature. The data primarily covers efficacy and mechanism of action rather than a full safety assessment.